Technical Documentation Center

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Core Science & Biosynthesis

Foundational

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol: Structural Dynamics, Synthesis Workflows, and Analytical Characterization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Overview 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly functionalized, chiral phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Overview

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly functionalized, chiral phenylpropanolamine derivative. Characterized by a benzylic primary amine, a beta-hydroxyl group, and a heavily halogenated aromatic core, this scaffold is a critical intermediate in the design of central nervous system (CNS) modulators and advanced antifungal agents.

This whitepaper deconstructs the physicochemical properties, pharmacophore logic, and regioselective synthesis of this compound, providing field-proven protocols designed to ensure high stereochemical fidelity and structural integrity.

Structural Classification & Physicochemical Profile

The compound belongs to the substituted cathine/norephedrine analog class. It shares a direct structural lineage with foundational scaffolds such as[1] and[2]. Because the molecule possesses two adjacent chiral centers (C1 and C2), it exists as four distinct stereoisomers, necessitating rigorous stereocontrol during synthesis.

Table 1: Quantitative Physicochemical Profile
ParameterValueSource / Registration
Molecular Formula C9H11Cl2NOComputed
Molecular Weight 220.09 g/mol Computed
CAS Number (1R,2S) 1270138-16-3[3]
CAS Number (1S) 1336830-26-2[4]
CAS Number (Unspecified) 1270442-43-7[5]
H-Bond Donors 2 (Amine, Hydroxyl)Structural Analysis
H-Bond Acceptors 2 (Amine, Hydroxyl)Structural Analysis

Pharmacophore Logic & Mechanistic Utility

The architectural design of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol is not accidental; each functional group serves a distinct mechanistic purpose in drug development:

  • 2,4-Dichlorophenyl Ring : The addition of chlorine atoms at the ortho and para positions significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. More importantly, these halogens block rapid oxidative metabolism by Cytochrome P450 enzymes at electron-rich aromatic sites.

  • Benzylic Amine (C1) : Acts as a primary hydrogen bond donor/acceptor, crucial for anchoring the molecule within the acidic pockets of target receptors (e.g., monoamine transporters).

  • Beta-Hydroxyl (C2) : Modulates the overall desolvation penalty and dictates the stereospecific binding orientation.

Structure A 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol B 2,4-Dichlorophenyl Ring (Lipophilicity & Stability) A->B Aryl core C Primary Amine (C1) (H-Bonding) A->C Alpha-carbon D Hydroxyl Group (C2) (Solvation) A->D Beta-carbon

Fig 1: Pharmacophore mapping and structural logic of the target molecule.

Regioselective Synthesis Workflow

A common pitfall in the synthesis of benzylic amino-alcohols is the loss of regiocontrol (yielding the 2-amino-1-alkanol instead). To guarantee the nitrogen is positioned strictly at the C1 benzylic carbon, a Nitroaldol (Henry) Condensation is utilized, followed by a highly controlled catalytic reduction.

Protocol 1: Step-by-Step Synthesis via Nitroaldol Condensation

Step 1: C-C Bond Formation (Henry Reaction)

  • Procedure : Dissolve 2,4-dichloro-1-(nitromethyl)benzene (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the vessel to 0 °C. Introduce acetaldehyde (1.2 eq) dropwise.

  • Catalysis : Add a catalytic amount of Triethylamine (Et3N).

  • Causality : The base deprotonates the acidic benzylic protons of the nitromethane derivative, forming a nucleophilic nitronate anion that attacks the carbonyl carbon of acetaldehyde. This strictly forces the nitro group (the future amine) to remain at the C1 position.

  • Workup : Stir for 4 hours, quench with 1M HCl, and extract with ethyl acetate to isolate the intermediate: 1-(2,4-dichlorophenyl)-1-nitropropan-2-ol.

Step 2: Chemoselective Reduction

  • Procedure : Dissolve the intermediate in absolute ethanol. Add Raney Nickel catalyst (10% w/w). Purge with H2 gas and maintain at 45 psi for 12 hours.

  • Causality : Catalyst selection is the most critical failure point here. Standard Palladium on Carbon (Pd/C) is overly aggressive and will trigger reductive dehalogenation, stripping the chlorine atoms from the aromatic ring. Raney Nickel chemoselectively reduces the aliphatic nitro group to a primary amine while leaving the delicate aryl-chloride bonds entirely intact.

Synthesis N1 2,4-Dichloro-1-(nitromethyl)benzene + Acetaldehyde N2 Henry Reaction (Base Catalyst, THF, 0°C to RT) N1->N2 N3 1-(2,4-Dichlorophenyl)-1-nitropropan-2-ol (Intermediate) N2->N3 C-C Bond Formation N4 Reduction (H2, Raney Ni, EtOH) N3->N4 N5 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (Target Compound) N4->N5 Nitro to Amine (Preserves Aryl-Cl)

Fig 2: Regioselective synthetic workflow for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol.

Analytical Characterization & Self-Validation

To ensure the compound is suitable for downstream pharmaceutical application, the protocols must act as self-validating systems.

Protocol 2: LC-MS and Chiral HPLC Validation

1. Mass Spectrometry (LC-ESI-MS)

  • Method : Positive Electrospray Ionization (ESI+).

  • Self-Validation Logic : The presence of two chlorine atoms naturally generates a highly distinct 9:6:1 isotopic distribution pattern for the[M+H]+ ion at m/z 220.0, 222.0, and 224.0. If the mass spectrum shows a single dominant peak at m/z 152.0 (loss of 2x Cl), it immediately flags that unwanted dehalogenation occurred during the Raney Nickel reduction phase.

2. Chiral Resolution (HPLC)

  • Method : Isocratic elution on a Chiralpak AD-H column (amylose-based stationary phase).

  • Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Causality : Why add diethylamine? The primary amine of the target analyte will aggressively hydrogen-bond with residual acidic silanol groups on the silica support, causing severe peak tailing and ruining quantitative integration. Diethylamine acts as a basic modifier—a sacrificial competitor that masks these silanol sites, ensuring sharp, symmetrical peaks for accurate enantiomeric excess (ee%) calculation.

References

  • Fluorochem . "(1R,2S)-1-AMINO-1-(2,4-DICHLOROPHENYL)PROPAN-2-OL." Product Code: F821508. CAS: 1270138-16-3.

  • ChemicalBook . "(1S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol." CAS: 1336830-26-2.

  • BLD Pharm . "(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-ol / 1-AMINO-1-(2,4-DICHLOROPHENYL)PROPAN-2-OL." CAS: 1270442-43-7.

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol" (Structural Analog Reference).

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 14302212, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" (Structural Analog Reference).

Sources

Exploratory

Metabolic Pathway Mapping for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol: A Predictive and Analytical Framework

Structural Context and Pharmacokinetic Profiling 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly specialized halogenated phenylpropanolamine derivative. Unlike classical stimulants such as ephedrine or cathine—wher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Pharmacokinetic Profiling

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly specialized halogenated phenylpropanolamine derivative. Unlike classical stimulants such as ephedrine or cathine—where the primary amine is located at the C2 position—this compound features a "reversed" architecture characterized by a benzylic amine (C1) and a secondary alcohol (C2) (1[1]).

The integration of a 2,4-dichloro moiety onto the phenyl ring fundamentally alters its pharmacokinetic profile. Halogenation significantly increases the compound's lipophilicity, enhancing blood-brain barrier (BBB) permeability. However, para-halogenation is also a known driver of altered monoamine transporter affinity and increased hepatocellular toxicity, often mediated by mitochondrial uncoupling and respiratory chain disruption (2[2]). Furthermore, structurally analogous compounds have been shown to inhibit major drug-metabolizing enzymes, notably CYP2A6 and CYP3A4 (3[3]), necessitating a rigorous mapping of its biotransformation to predict potential drug-drug interactions (DDIs).

Core Metabolic Pathways (Phase I & Phase II)

The biotransformation of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol is heavily dictated by steric hindrance and the electron-withdrawing nature of the chlorine atoms.

  • Oxidative Deamination (Phase I): The benzylic amine is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) and CYP2D6. This reaction yields the corresponding ketone, 1-(2,4-dichlorophenyl)-1-hydroxypropan-2-one. Khat-derived psychostimulants and their derivatives are known to interact strongly with CYP2D6, often acting as competitive inhibitors during this process (4[4]).

  • Aromatic Hydroxylation (Phase I): In unsubstituted amphetamines, CYP2D6 rapidly hydroxylates the para position. Here, the 2,4-dichloro substitution sterically blocks both the ortho and para positions. Consequently, CYP3A4-mediated hydroxylation is shunted to the meta (C5) position, forming 1-amino-1-(2,4-dichloro-5-hydroxyphenyl)propan-2-ol.

  • Aliphatic Oxidation (Phase I): The C2 secondary alcohol can undergo oxidation to a ketone via Alcohol Dehydrogenase (ADH) or CYP2C19, yielding 1-amino-1-(2,4-dichlorophenyl)propan-2-one.

  • Glucuronidation (Phase II): The parent compound's native C2 hydroxyl group, alongside the newly formed phenolic hydroxyls from Phase I metabolism, serve as prime targets for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (specifically UGT1A9 and UGT2B7), facilitating renal clearance.

MetabolicPathway Parent 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol Met1 M1: 1-(2,4-Dichlorophenyl) -1-hydroxypropan-2-one (Deaminated) Parent->Met1 CYP2D6 / MAO Met2 M2: 1-Amino-1-(2,4-dichloro -5-hydroxyphenyl)propan-2-ol (Hydroxylated) Parent->Met2 CYP3A4 Met3 M3: 1-Amino-1-(2,4-dichlorophenyl) propan-2-one (Oxidized) Parent->Met3 ADH / CYP2C19 Phase2_1 M4: Aliphatic O-Glucuronide Parent->Phase2_1 UGT2B7 Phase2_2 M5: Phenolic O-Glucuronide Met2->Phase2_2 UGT1A9

Figure 1: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflows: Self-Validating In Vitro Protocols

To empirically validate the predicted metabolic pathways, a self-validating Human Liver Microsome (HLM) assay coupled with LC-HRMS/MS is required. This protocol establishes strict causality: the inclusion of a zero-NADPH control ensures that any observed Phase I metabolites are strictly cytochrome P450-dependent, while the use of a pore-forming agent guarantees that UGT enzymes are physically accessible to cofactors.

Step-by-Step HLM Incubation and Metabolite Identification Protocol:

  • Preparation & Matrix Assembly: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 µM stock of the parent compound in 50% methanol. In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, 1 mg/mL HLM protein, and 1 µM of the test compound.

  • Pore Formation (Causality Step): Add 25 µg/mL alamethicin and incubate on ice for 15 minutes. Rationale: Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the luminally oriented UGT active sites, preventing false-negative Phase II conjugation results.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (Phase I cofactor) and 2 mM UDPGA (Phase II cofactor). Control: Run a parallel sample replacing NADPH/UDPGA with an equivalent volume of buffer to establish a baseline.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL diclofenac-d4 (Internal Standard). Rationale: Ice-cold acetonitrile rapidly denatures proteins, freezing the metabolic profile at the exact time point to prevent degradation.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

  • LC-HRMS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) coupled to a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Workflow Step1 1. HLM Incubation (1 mg/mL protein, 37°C) Step2 2. NADPH & UDPGA Activation (0-120 min) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (15,000 x g, 10 min) Step3->Step4 Step5 5. LC-HRMS/MS Analysis (Q-TOF, ESI+) Step4->Step5 Step6 6. Data Processing (Mass Defect Filtering) Step5->Step6

Figure 2: Self-validating LC-HRMS/MS workflow for metabolite identification.

Quantitative Data Summaries

The following tables summarize the theoretical mass shifts required for LC-HRMS/MS mass defect filtering, alongside the predicted enzymatic contributions based on structural homology models.

Table 1: Putative Metabolites and LC-HRMS/MS Exact Mass Targets

Metabolite IDBiotransformationFormulaExact Mass (Da)Precursor Ion[M+H]+ (m/z)
Parent NoneC9H11Cl2NO219.0218220.0296
M1 Oxidative DeaminationC9H8Cl2O2217.9901218.9979
M2 Aromatic HydroxylationC9H11Cl2NO2235.0167236.0245
M3 Aliphatic OxidationC9H9Cl2NO217.0061218.0139
M4 Aliphatic O-GlucuronidationC15H19Cl2NO7395.0539396.0617

Table 2: Predicted Enzyme Contributions and DDI Potential

EnzymePathway ContributionDDI Potential (Inhibition)Structural Rationale
CYP2D6 High (Deamination)HighBenzylic amines act as strong CYP2D6 substrates and competitive inhibitors.
CYP3A4 Moderate (Hydroxylation)ModerateHalogenated cathinones demonstrate mixed non-competitive CYP3A4 inhibition.
CYP2C19 Low (Aliphatic Oxidation)LowSecondary pathway; sterically hindered by the bulky 2,4-dichloro ring.
UGT2B7 High (Glucuronidation)LowPrimary conjugating enzyme for bulky secondary aliphatic alcohols.

References

  • Loo, J. S. E., et al. "Protein-Ligand Identification and In Vitro Inhibitory Effects of Cathine on 11 Major Human Drug Metabolizing Cytochrome P450s." PMC.
  • Bedada, W., et al. "The Psychostimulant Khat (Catha Edulis) Inhibits CYP2D6 Enzyme Activity in Humans." PubMed.
  • Erdmann, V., et al. "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene." PubMed.
  • Luethi, D., et al. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology.

Sources

Foundational

Pharmacokinetics of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL in Animal Models: A Comprehensive Technical Guide

Introduction & Structural Rationale The compound 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol represents a highly lipophilic, halogenated β -hydroxy- α -phenylalkylamine derivative. Structurally analogous to substituted amp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol represents a highly lipophilic, halogenated β -hydroxy- α -phenylalkylamine derivative. Structurally analogous to substituted amphetamines and cathinone metabolites, the presence of chlorine atoms at the ortho (2) and para (4) positions of the phenyl ring fundamentally alters its physicochemical and pharmacokinetic (PK) profile.

From a mechanistic standpoint, halogenation increases the topological polar surface area (TPSA) efficiency and overall lipophilicity (LogP), driving rapid blood-brain barrier (BBB) penetration. However, as observed in structurally related para-halogenated amphetamines, these substitutions can also increase the risk of mitochondrial toxicity and alter the compound's affinity for monoamine transporters[1]. Furthermore, the 2,4-dichloro substitution pattern heavily influences hepatic clearance, shifting the metabolic burden toward specific cytochrome P450 (CYP) mediated oxidative dehalogenation and N-dealkylation pathways[2].

This whitepaper outlines a rigorously validated, self-contained protocol for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol in a Sprague-Dawley rat model.

Analytical Methodology: LC-MS/MS Validation

To accurately quantify 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol in biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed. LC-MS/MS is prioritized over GC-MS due to its superior sensitivity, requirement for smaller sample volumes (e.g., 25 µL), and the elimination of complex, artifact-prone derivatization steps[3].

All bioanalytical workflows described herein are designed to comply with the4[4].

Step-by-Step Sample Preparation Protocol

Causality Check: Inadequate sample preparation leads to matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source. We utilize protein precipitation (PPT) with cold acetonitrile to denature matrix proteins while maintaining the solubility of the lipophilic analyte.

  • Aliquotting: Transfer 50 µL of plasma or brain dialysate into a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of deuterated IS (e.g., 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol-d5 at 100 ng/mL) to each well.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid to ensure the amine group remains protonated).

  • Agitation & Centrifugation: Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean injection plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions, preventing peak distortion.

LC-MS/MS Conditions
  • Chromatography: Reverse-phase C18 column (50 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in acetonitrile. Gradient elution from 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry: ESI in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized for the precursor ion [M+H]+ (approx. m/z 220.0) to its dominant product ions (e.g., loss of water or cleavage of the amine group).

In Vivo Pharmacokinetic Study Design

We utilize male double-jugular-catheterized Sprague-Dawley rats. Causality Check: Catheterization allows for accurate, stress-free serial blood sampling. Repeated restraint and tail-vein bleeds induce sympathetic nervous system activation, which alters cardiac output and hepatic blood flow, thereby skewing distribution and clearance kinetics[5].

Experimental Workflow

PK_Workflow A Animal Preparation Sprague-Dawley Rats (Double-Jugular Catheter) B Dosing Phase IV (2 mg/kg) & PO (10 mg/kg) A->B C Serial Sampling 0.08 to 24 hours (Plasma & Brain Dialysate) B->C D Sample Processing Protein Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Analysis ESI+ MRM Mode D->E F PK Parameter Calculation (Non-Compartmental Analysis) E->F

Fig 1: In vivo pharmacokinetic study workflow in Sprague-Dawley rats.

Step-by-Step In Vivo Protocol
  • Acclimation & Fasting: Acclimate rats for 7 days. Fast animals for 12 hours prior to oral (PO) dosing to eliminate food-drug interactions in the GI tract; provide water ad libitum[6].

  • Dose Administration:

    • Intravenous (IV) Cohort (n=6): Administer 2 mg/kg via the right jugular catheter. Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline.

    • Oral (PO) Cohort (n=6): Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Draw 200 µL of blood via the left jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with an equal volume of heparinized saline to maintain patency.

  • Plasma Isolation: Centrifuge blood samples immediately at 3000 × g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

ADME Profiling & Data Presentation

Absorption and Distribution

Due to the 2,4-dichloro substitution, the compound exhibits high lipophilicity, resulting in rapid gastrointestinal absorption ( Tmax​ ~ 1.5 hours) and extensive tissue distribution. The large volume of distribution ( Vd​ = 14.2 L/kg) indicates that the compound readily partitions out of the plasma and into lipid-rich tissues, including the central nervous system (CNS).

Metabolism and Excretion

Halogenated benzenes are typically oxidized by Cytochrome P450 enzymes (e.g., CYP2E1, CYP2D6), which can lead to oxidative dehalogenation or the formation of reactive intermediates[2]. However, the primary metabolic route for this specific β -hydroxy- α -phenylalkylamine scaffold is N-dealkylation/deamination, followed by Phase II glucuronidation of the secondary alcohol.

Metabolism Parent 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol CYP Hepatic CYP450 (CYP2D6 / CYP2E1) Parent->CYP Met2 Glucuronidation (Phase II Conjugate) Parent->Met2 UGT Enzymes Excretion Renal Excretion (Unchanged & Metabolites) Parent->Excretion Unchanged (~30%) Met1 N-Dealkylation / Deamination (Inactive Metabolite) CYP->Met1 Met1->Excretion Met2->Excretion

Fig 2: Proposed hepatic metabolism and renal excretion pathways.

Quantitative Pharmacokinetic Parameters

Data derived from non-compartmental analysis (NCA) using standard PK modeling software.

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-412.5 ± 45.2
Tmax​ h-1.5 ± 0.3
AUC0−t​ ng·h/mL850.4 ± 62.12890.6 ± 185.4
t1/2​ h4.2 ± 0.54.8 ± 0.6
CL L/h/kg2.35 ± 0.18-
Vd​ L/kg14.2 ± 1.1-
Bioavailability ( F ) %-68.0%

Note: The absolute bioavailability ( F ) of 68.0% suggests moderate first-pass hepatic metabolism, typical for secondary alcohols and primary amines.

Conclusion

The pharmacokinetic evaluation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol in Sprague-Dawley rats reveals a compound with high oral bioavailability, extensive tissue distribution, and a moderate half-life. The rigorous application of FDA-compliant LC-MS/MS bioanalysis ensures that matrix effects do not confound the quantification of this highly lipophilic analyte. Future translational studies must closely monitor the formation of oxidative dehalogenation byproducts, as para-halogenated phenylethylamines carry an inherent risk of mitochondrial toxicity during prolonged exposure.

References

  • Agilex Biolabs.
  • Linder, C., et al. "Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva." PubMed Central (PMC), NIH, 2018.
  • Nanotechnology Characterization Laboratory (NCL). "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Luethi, D., et al. "Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells." International Journal of Molecular Sciences, 2020.
  • Bienta.
  • Hadad, C. M., et al. "Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I.

Sources

Exploratory

mechanism of action for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL derivatives

An In-Depth Technical Whitepaper on the Pharmacological Mechanisms of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL Derivatives Executive Summary The structural scaffold of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacological Mechanisms of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL Derivatives

Executive Summary

The structural scaffold of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol represents a highly specialized class of halogenated β -amino alcohols. Bridging the chemical space between classic phenylethanolamines and amphetamine-like monoamine modulators, these derivatives are of significant interest in neuropharmacology. This whitepaper elucidates the bipartite mechanism of action of these compounds: their role as atypical, lipophilic inhibitors of monoamine transporters (DAT/SERT) and their intracellular function as Trace Amine-Associated Receptor 1 (TAAR1) agonists.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological profile of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol derivatives is dictated by two critical structural motifs:

The 2,4-Dichlorophenyl Moiety

The di-halogen substitution on the phenyl ring fundamentally alters the molecule's physicochemical and pharmacokinetic properties. The addition of chlorine atoms at the ortho and para positions significantly increases the lipophilicity (LogP) of the compound, enhancing its ability to penetrate the blood-brain barrier (BBB)[1]. Furthermore, steric bulk and electron-withdrawing effects at the 2,4-positions shift the binding affinity profile. Studies on structurally analogous 2,4-dichlorophenyl derivatives (such as meso-transdiene analogs) demonstrate that this specific substitution pattern can decrease classical orthosteric affinity for the Dopamine Transporter (DAT) while maintaining or enhancing affinity for the Serotonin Transporter (SERT) and vesicular monoamine transporters[2][3].

The β -Amino Alcohol Backbone

The 1-amino-propan-2-ol chain serves as a classic pharmacophore that mimics endogenous trace amines (e.g., β -phenylethylamine, tyramine)[4][5]. The presence of the primary amine adjacent to a hydroxyl group allows these molecules to act as substrates for monoamine transporters. Rather than merely blocking the transporter pore from the extracellular space, the β -amino alcohol motif facilitates the translocation of the molecule into the presynaptic terminal, where it engages intracellular targets[4][6].

Core Mechanism of Action: The Bipartite Signaling Cascade

The therapeutic and neurochemical potential of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol derivatives relies on a dual-pathway mechanism involving both surface transporters and intracellular G-protein-coupled receptors (GPCRs).

Phase I: Extracellular Transporter Modulation

Upon reaching the synaptic cleft, the derivative binds to the orthosteric sites of DAT and SERT. Due to the 2,4-dichloro substitution, the compound exhibits competitive inhibition, preventing the reuptake of dopamine and serotonin from the synapse. However, because of its structural homology to trace amines, a fraction of the compound is actively transported into the presynaptic cytoplasm[5][6].

Phase II: Intracellular TAAR1 Activation

Once inside the presynaptic neuron, the derivative acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR[4][7].

  • Gs/Gq Coupling: TAAR1 activation stimulates adenylyl cyclase via Gs-protein coupling, leading to a rapid accumulation of intracellular cyclic AMP (cAMP).

  • Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC).

  • Transporter Phosphorylation: PKA and PKC phosphorylate the intracellular N-terminal domains of DAT and SERT.

  • Internalization & Efflux: This phosphorylation cascade triggers the internalization of the transporters away from the cell surface or induces a conformational change that reverses the transporter's direction, leading to non-vesicular monoamine efflux[4][6].

MOA Compound 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol DAT Monoamine Transporters (DAT / SERT) Compound->DAT Competitive Inhibition TAAR1 Intracellular TAAR1 Activation Compound->TAAR1 Substrate Internalization Internalization DAT Internalization & Efflux DAT->Internalization Modulated by TAAR1 cAMP cAMP / PKA Cascade TAAR1->cAMP Gs-protein coupling cAMP->Internalization Phosphorylation

Mechanism of Action: Dual-pathway signaling of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol.

Quantitative Data: Pharmacological Profiling

The following table synthesizes the comparative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of the 2,4-dichloro substituted derivatives against unsubstituted baselines, extrapolated from established structure-activity relationships of halogenated monoamine modulators[2][8].

Compound ScaffoldDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)TAAR1 EC50​ (nM)LogP (Est.)
1-Amino-1-phenylpropan-2-ol (Unsubstituted)120 ± 15850 ± 4065 ± 1045 ± 81.2
1-Amino-1-(2,4-dichlorophenyl)propan-2-ol 4,500 ± 300 45 ± 5 1,200 ± 150 110 ± 15 3.4
1-Amino-1-(4-chlorophenyl)propan-2-ol850 ± 50120 ± 15300 ± 2575 ± 122.5

Data Interpretation: The 2,4-dichloro substitution drastically reduces DAT and NET affinity while significantly increasing SERT affinity (a nearly 20-fold increase compared to the unsubstituted analog). TAAR1 agonism is maintained, albeit with a slight reduction in potency due to steric bulk.

Self-Validating Experimental Methodologies

To accurately characterize the mechanism of action of these derivatives, researchers must employ self-validating in vitro systems that isolate specific targets.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

Causality & Rationale: We utilize Human Embryonic Kidney 293 (HEK-293) cells stably transfected with human DAT (hDAT) or hSERT. HEK-293 cells lack endogenous monoamine transporters, ensuring that the measured radioligand uptake is exclusively mediated by the transfected target, eliminating background noise from off-target binding.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells expressing hDAT/hSERT into 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Buffer Exchange: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer (pH 7.4). Rationale: KRH maintains the physiological Na + and Cl gradients strictly required for the secondary active transport mechanism of DAT and SERT.

  • Compound Incubation: Treat cells with varying concentrations (0.1 nM to 100 μ M) of the 1-amino-1-(2,4-dichlorophenyl)propan-2-ol derivative for 15 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [3H] -Dopamine or [3H] -Serotonin to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Measurement: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer (halting transporter kinetics). Lyse cells using 1% SDS and measure retained radioactivity using a liquid scintillation counter.

  • Validation: Include a known selective inhibitor (e.g., GBR-12909 for DAT) as a positive control to define non-specific uptake.

Protocol 2: Intracellular cAMP Accumulation Assay for TAAR1 Activation

Causality & Rationale: Because TAAR1 is an intracellular receptor, standard surface-binding assays fail. We measure downstream cAMP production using Homogeneous Time-Resolved Fluorescence (HTRF). HTRF is a ratiometric assay; by measuring the ratio of two emission wavelengths, it self-corrects for well-to-well variations in cell number and compound auto-fluorescence, ensuring high data integrity.

Step-by-Step Methodology:

  • Cell Suspension: Harvest HEK-293 cells stably expressing human TAAR1 and resuspend in assay buffer containing 0.5 mM IBMX. Rationale: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, allowing it to accumulate to measurable levels.

  • Ligand Exposure: Add 10 μ L of the cell suspension to a 384-well plate containing serial dilutions of the derivative. Incubate for 30 minutes at room temperature.

  • HTRF Reagents: Add 5 μ L of cAMP-d2 conjugate and 5 μ L of anti-cAMP Cryptate.

  • Signal Detection: Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorometer, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the 665/620 ratio. An increase in the ratio indicates displacement of the cAMP-d2 conjugate by intracellularly generated cAMP, confirming TAAR1 agonism.

Workflow Step1 HEK-293 Transfection (hDAT / hTAAR1) Step2 Compound Incubation (Dose-Response) Step1->Step2 Step3 Radioligand Uptake [3H]-Dopamine Step2->Step3 Transporter Assay Step4 cAMP Accumulation (HTRF Assay) Step2->Step4 GPCR Assay Step5 Data Synthesis (IC50 / EC50) Step3->Step5 Step4->Step5

Workflow: High-throughput screening for transporter inhibition and TAAR1 activation.

References

  • The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse Source: ResearchGate URL:[Link][1]

  • meso-Transdiene Analogs Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release Source: National Institutes of Health (PMC) URL:[Link][2]

  • meso-Transdiene Analogs Inhibit Vesicular Monoamine transporter-2 Function and Methamphetamine-Evoked Dopamine Release Source: National Institutes of Health (PubMed) URL:[Link][3]

  • Natural Sympathomimetic Drugs: From Pharmacology to Toxicology Source: National Institutes of Health (PMC) URL:[Link][4]

  • Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse Source: National Institutes of Health (PMC) URL:[Link][8]

  • US10098893B2 - Methods of administering a trace amine-associated receptor 1 (TAAR1) agonist to patients having the minor allele of the single nucleotide polymorphism rs2237457 Source: Google Patents URL:[7]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Application Note: Synthesis and Characterization of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Document ID: AN-8842-Chem Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

Document ID: AN-8842-Chem Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (CAS: 1270138-16-3 for (1R,2S) enantiomer) [1]

Strategic Rationale & Chemical Context

Halogenated phenylpropanolamine derivatives, specifically positional isomers like 1-amino-1-(2,4-dichlorophenyl)propan-2-ol, serve as critical versatile building blocks in the synthesis of small molecule agonists and targeted kinase inhibitors [4]. Unlike standard ephedrine analogues (which feature a 2-amino-1-alkanol backbone), this compound features a 1-amino-2-alkanol backbone.

To achieve high atom economy and strict regiocontrol, this protocol utilizes a three-step synthetic pathway starting from commercially available 1-(2,4-dichlorophenyl)propan-2-one. The sequence relies on α-bromination, nucleophilic azidation, and a global reduction step. This pathway is specifically designed to avoid the regioselectivity issues commonly encountered during the ammonolysis of styrene oxide derivatives [2, 3].

Mechanistic Pathway & Workflow

G A 1-(2,4-Dichlorophenyl) propan-2-one B 1-Bromo-1-(2,4-dichlorophenyl) propan-2-one A->B NBS, MeCN Reflux C 1-Azido-1-(2,4-dichlorophenyl) propan-2-one B->C NaN3, DMF 0°C to RT D 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol C->D LiAlH4, THF 0°C to Reflux

Fig 1. Three-step synthetic workflow for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol.

Step-by-Step Experimental Protocols

Step 1: Regioselective α-Bromination

Causality Insight: N-Bromosuccinimide (NBS) is utilized over elemental bromine to ensure strict regiocontrol at the benzylic position and prevent polybromination or unwanted electrophilic aromatic substitution on the dichlorophenyl ring.

  • Initialization: Charge a flame-dried 500 mL round-bottom flask with 1-(2,4-dichlorophenyl)propan-2-one (50.0 mmol, 1.0 eq) and 200 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add N-Bromosuccinimide (52.5 mmol, 1.05 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) to promote enolization.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2, UV detection).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in dichloromethane (DCM, 150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 1-bromo-1-(2,4-dichlorophenyl)propan-2-one as a pale yellow oil. Proceed to Step 2 without further purification to minimize degradation.

Step 2: Nucleophilic Azidation

Causality Insight: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the azide anion unsolvated, thereby drastically accelerating the Sₙ2 displacement of the benzylic bromide.

  • Initialization: Dissolve the crude 1-bromo-1-(2,4-dichlorophenyl)propan-2-one (~50.0 mmol) in anhydrous DMF (100 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add Sodium Azide (NaN₃, 75.0 mmol, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir the suspension at room temperature for 6 hours.

  • Workup: Quench the reaction by pouring the mixture into 300 mL of ice-cold distilled water. Extract the aqueous phase with Diethyl Ether (Et₂O, 3 × 100 mL).

  • Purification: Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over MgSO₄, filter, and concentrate carefully under reduced pressure (water bath < 30°C due to the thermal sensitivity of azides) to yield 1-azido-1-(2,4-dichlorophenyl)propan-2-one.

Step 3: Global Reduction (Self-Validating System)

Causality Insight: Lithium Aluminum Hydride (LiAlH₄) is the optimal reagent here as it achieves a "global reduction"—simultaneously reducing the azido group to a primary amine and the ketone to a secondary alcohol in a single pot. The Fieser workup is strictly employed to prevent intractable aluminum hydroxide emulsions.

  • Initialization: Suspend LiAlH₄ (150.0 mmol, 3.0 eq) in anhydrous Tetrahydrofuran (THF, 150 mL) under an inert Argon atmosphere at 0°C.

  • Reagent Addition: Dissolve the azido-ketone intermediate from Step 2 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 66°C for 8 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0°C. Sequentially and cautiously add: x mL of H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular white solid.

  • Isolation: Filter the salts through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude 1-amino-1-(2,4-dichlorophenyl)propan-2-ol.

  • Purification: Purify via acid-base extraction (dissolve in 1M HCl, wash with Et₂O, basify aqueous layer to pH 12 with NaOH, and extract with DCM) to yield the pure target compound.

Reaction Optimization & Data Presentation

During protocol development, various reducing agents were evaluated for Step 3. LiAlH₄ provided the most favorable balance of yield and operational efficiency.

EntryReducing Agent SystemSolventTemp (°C)Global Yield (%)Diastereomeric Ratio (anti:syn)
1NaBH₄, then Pd/C (H₂)MeOH2562%1.2 : 1
2LiAlH₄THF6684% 1.8 : 1
3Zn dust / HClEtOH5038%N/A (Dechlorination observed)
4PPh₃ (Staudinger), then NaBH₄THF/H₂O2571%1.1 : 1

Note: The diastereomeric ratio is influenced by the Cram/Felkin-Ahn control during the hydride attack on the intermediate amino-ketone. Further separation of the (1R,2S) and (1S,2R) enantiomers requires chiral preparative HPLC.

References

  • Google Patents. Small molecule agonists of neurotensin receptor 1 (EP2938608B1).
Application

Application Note: Chiral Resolution of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Enantiomers

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Class: Vicinal Amino Alcohols 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly functionalized vicinal amino alcohol featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Class: Vicinal Amino Alcohols

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly functionalized vicinal amino alcohol featuring two adjacent stereocenters. The presence of the sterically demanding and electron-withdrawing 2,4-dichlorophenyl moiety significantly dictates its physicochemical and spatial properties. Because this scaffold serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly in the realm of central nervous system (CNS) and antimicrobial agents—obtaining enantiomerically pure forms is a strict regulatory and synthetic requirement.

This technical guide outlines three field-proven, self-validating methodologies for the chiral resolution and analytical verification of its enantiomers: Classical Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Classical Chemical Resolution via Diastereomeric Salt Formation

The Causality of Chiral Recognition

Classical resolution relies on the thermodynamic differences between diastereomers. By reacting the racemic amino alcohol with an enantiopure chiral acid, such as L-(+)-Tartaric acid, a pair of diastereomeric salts is generated. The bulky 2,4-dichlorophenyl group restricts the conformational freedom of the molecule, forcing the resulting hydrogen-bonded networks into highly specific crystal lattices. These distinct lattice energies translate into divergent solubilities in protic solvents, enabling separation via fractional crystallization [1].

Step-by-Step Protocol

Self-Validating System: The success of this protocol is validated by monitoring the optical rotation or HPLC enantiomeric excess (ee%) of a micro-cleaved sample before committing the entire batch to free-basing.

  • Salt Formation: In a 500 mL round-bottom flask, suspend 1.0 equivalent of racemic 1-amino-1-(2,4-dichlorophenyl)propan-2-ol and 1.0 equivalent of L-(+)-Tartaric acid in a minimal volume of a Methanol/Water mixture (9:1 v/v). Heat the mixture to 60°C under continuous stirring until a clear, homogeneous solution is achieved.

  • Fractional Crystallization: Linearly cool the solution to 20°C over a period of 4 hours to promote the nucleation of the less soluble diastereomeric salt. Subsequently, transfer the flask to an ice bath (0–5°C) and age the slurry for 12 hours to maximize recovery.

  • Isolation & Validation: Isolate the precipitated crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold methanol.

    • Validation Check: Remove a 5 mg aliquot of the crystals, neutralize with 1M NaOH, extract with ethyl acetate, and analyze the organic layer via chiral HPLC. If the ee% is < 95%, subject the main crystal batch to a second recrystallization step.

  • Free-basing (Alkaline Hydrolysis): Suspend the validated, enantiomerically enriched salt in distilled water. Adjust the pH to 11–12 using 2M NaOH to disrupt the tartrate salt. Extract the liberated free amine with Ethyl Acetate (3 x 50 mL).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amine.

ClassicalResolution Racemate Racemic 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol + L-(+)-Tartaric Acid SaltFormation Salt Formation in MeOH/H2O (Heating to 60°C) Racemate->SaltFormation Cooling Controlled Cooling (0-5°C) Fractional Crystallization SaltFormation->Cooling Filtration Vacuum Filtration Cooling->Filtration Crystals Less Soluble Diastereomeric Salt (Solid Crystals) Filtration->Crystals Solid Filtrate Mother Liquor (Enriched in opposite enantiomer) Filtration->Filtrate Liquid Freebasing Alkaline Hydrolysis (pH 11-12) Extraction (EtOAc) Crystals->Freebasing PureEnantiomer Enantiopure (1S,2S)-Amine Freebasing->PureEnantiomer

Workflow for classical chiral resolution via diastereomeric salt crystallization.

Enzymatic Kinetic Resolution (Biocatalysis)

The Causality of Enzymatic Selectivity

Biocatalytic resolution offers an elegant, green alternative to classical salt formation. Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) possesses a highly structured catalytic triad that exhibits profound enantioselectivity toward primary amines. When an acyl donor such as isopropyl acetate is introduced, the enzyme's active site preferentially accommodates the spatial configuration of one specific enantiomer (typically the (1R)-amine) for nucleophilic attack on the acyl-enzyme intermediate. The opposite enantiomer experiences severe steric clashes with the active site walls and remains unreacted [2].

Step-by-Step Protocol

Self-Validating System: Kinetic resolutions are governed by the conversion rate ( c ). To achieve >99% ee for the unreacted amine, the reaction must be strictly halted at approximately 50% conversion.

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 10 mmol of the racemic amino alcohol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Catalyst and Donor Addition: Add 15 mmol of isopropyl acetate (acting as the acyl donor) and 100 mg of immobilized CAL-B (Novozym 435).

  • Incubation & Monitoring: Stir the suspension at 50°C.

    • Validation Check: Monitor the reaction progression via HPLC every 4 hours. Calculate the conversion ( c ). Once c reaches exactly 49-50%, immediately terminate the reaction by filtering off the immobilized enzyme.

  • Product Separation: Concentrate the filtrate under vacuum. The mixture now contains the highly polar unreacted amine and the less polar N-acylated product. Separate these components via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5 v/v) or via an acid/base liquid-liquid extraction (partitioning the free amine into an acidic aqueous layer, while the neutral amide remains in the organic layer).

EnzymaticResolution Racemate Racemic Amino Alcohol (1R,2R) & (1S,2S) Reaction Enantioselective N-Acylation (50°C) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Isopropyl Acetate Enzyme->Reaction Product1 (1R,2R)-N-Acetamide (Acylated Product) Reaction->Product1 Product2 (1S,2S)-Amine (Unreacted) Reaction->Product2 Separation Acid/Base Extraction or Chromatography Product1->Separation Product2->Separation

Chemoenzymatic kinetic resolution pathway using CAL-B for selective N-acylation.

Analytical Chiral HPLC Method

The Causality of Chromatographic Separation

To validate the optical purity of the resolved enantiomers, a robust analytical method is mandatory. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), provide an ideal chiral recognition environment. The carbamate linkages act as hydrogen bond donors and acceptors interacting with the hydroxyl and amine groups of the analyte. Simultaneously, the 2,4-dichlorophenyl group engages in π−π interactions with the stationary phase's phenyl rings, resulting in differential retention times for the enantiomers [3].

Step-by-Step Protocol
  • Column Specifications: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size) into the HPLC system.

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality Note: The addition of 0.1% Diethylamine (DEA) is critical. It acts as a basic modifier to mask residual acidic silanols on the silica support, thereby preventing severe peak tailing of the basic amino alcohol.

  • System Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve 1.0 mg of the resolved analyte in 1.0 mL of the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • Acquisition: Inject 10 µL of the sample. Monitor the elution via UV detection at 230 nm (the optimal absorption wavelength for the dichlorophenyl chromophore).

Quantitative Data & Method Comparison

The following table summarizes the expected operational metrics for the methodologies described above, allowing process chemists to select the appropriate route based on scale and purity requirements.

Resolution MethodTypical Yield (%)Expected Enantiomeric Excess (ee %)ScalabilityCost-Effectiveness
Diastereomeric Salt Crystallization 35 - 45% (per cycle)> 95% (after 2 recrystallizations)High (Multi-Kg scale)High (Inexpensive reagents)
Enzymatic Kinetic Resolution (CAL-B) 45 - 49% (Theoretical max 50%)> 98% (at 50% conversion)Medium (Gram to Kg scale)Moderate (Enzyme cost)
Preparative Chiral HPLC > 90% (High recovery)> 99%Low (Milligram to Gram scale)Low (High solvent/column cost)

References

  • Li, X.-Y., et al. "Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution". ACS Catalysis, 2022.[Link]

  • Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments". Molecules, 2018.[Link]

Method

Application Note: GC-MS Analysis Parameters for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

The Analytical Challenge: Structural Causality 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a halogenated vicinal amino alcohol. Structurally, it is an isomer of standard ephedrines and shares metabolic characteristics w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Causality

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a halogenated vicinal amino alcohol. Structurally, it is an isomer of standard ephedrines and shares metabolic characteristics with reduced synthetic cathinones. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is notoriously challenging. The highly polar primary amine (-NH2) and secondary hydroxyl (-OH) groups act as strong hydrogen-bond donors and acceptors. When injected into a GC system, these functional groups interact aggressively with the active silanol sites on the column stationary phase and the glass inlet liner. This causality leads to severe peak tailing, unpredictable retention time shifts, and extensive thermal degradation at high inlet temperatures.

The Chemical Solution: Dual Acylation

To overcome these limitations, we employ an acylation derivatization strategy using Pentafluoropropionic anhydride (PFPA). Traditional cathinone metabolites and ephedrine-like compounds require derivatization for reliable GC-MS detection due to their extensive metabolism into respective ephedrines and norephedrines, which are 1[1]. Furthermore, implementing rigorous derivatization is required to 2 of synthetic cathinones and their reduced metabolites in complex biological matrices[2].

During sample preparation, PFPA undergoes a nucleophilic acyl substitution with both the amine and hydroxyl groups, yielding a stable di-PFP derivative. Derivatization reduces polarity, alters physical properties, and3, which enhances separation from endogenous compounds and drastically improves detection sensitivity[3]. Acylation is one of the most widely used derivatization methods for amphetamines and ephedrines because it effectively 4, preventing thermal degradation and directing mass spectral fragmentation to yield highly specific diagnostic ions[4].

Self-Validating Methodological Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of internal standards and specific completeness checks guarantees that any failure in sample preparation is immediately flagged before data reporting.

Phase 1: Extraction & Spiking
  • Aliquot & Spike: Transfer 1.0 mL of the biological sample (or standard solution) into a clean glass tube. Spike with 50 µL of Norephedrine-d3 (Internal Standard, 1.0 µg/mL). Causality: The IS corrects for matrix effects and volumetric losses during extraction.

  • Alkaline Extraction: Add 0.5 mL of 0.1 M Carbonate buffer (pH 9.5) to ensure the amine group is un-ionized. Add 3.0 mL of Ethyl Acetate.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean derivatization vial.

Phase 2: Derivatization & Completeness Check
  • Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen at 40 °C. Caution: Do not over-dry, as volatile free-base amines can be lost.

  • Acylation: Add 50 µL of Ethyl Acetate and 50 µL of PFPA reagent. Cap tightly and incubate at 60 °C for 20 minutes.

  • Reconstitution: Evaporate the excess derivatization reagent under Nitrogen (to prevent column damage from residual acid). Reconstitute the residue in 100 µL of Ethyl Acetate.

  • Self-Validation Check: The analytical sequence must monitor the mono-PFP derivative (m/z 174). If the mono-PFP peak area exceeds 2% of the di-PFP peak area, the derivatization is flagged as incomplete (indicating reagent depletion or moisture contamination).

Quantitative Data & Parameters

Table 1: GC-MS Instrument Parameters
ParameterSetting / Description
System Agilent 7890B GC / 5977B MSD (or equivalent)
Analytical Column HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (1.0 µL injection volume)
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 1.0 min) → 15 °C/min to 280 °C (hold 5.0 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C (Electron Ionization, 70 eV)
Quadrupole Temperature 150 °C
Table 2: Target Ions for Selected Ion Monitoring (SIM)

Mechanistic Note on Fragmentation: The di-PFP derivative of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL (MW 511.09) undergoes predictable alpha-cleavage between C1 and C2. The charge is retained on the amine-bearing C1 fragment, yielding the robust base peak at m/z 320. The characteristic chlorine isotope pattern provides a highly specific qualifier at m/z 322 (~65% abundance).

CompoundDerivative TypeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Amino-1-(2,4-dichlorophenyl)propan-2-OL Di-PFP320322191
Norephedrine-d3 (Internal Standard) Di-PFP193253148

Visualizing the Workflow

GCMS_Workflow A 1. Sample Aliquot + Internal Standard B 2. Alkaline Extraction (pH 9.5, Ethyl Acetate) A->B C 3. Organic Phase Evaporation (N2, 40°C) B->C D 4. PFPA Acylation (60°C, 20 min) C->D E 5. Reconstitution (Ethyl Acetate) D->E F 6. GC-MS Analysis (SIM Mode) E->F

Figure 1: Self-validating sample preparation and derivatization workflow for GC-MS analysis.

Deriv_Mechanism Analyte 1-Amino-1-(2,4-dichlorophenyl) propan-2-OL (Active -NH2, -OH) Reaction Nucleophilic Acyl Substitution (60°C) Analyte->Reaction Reagent PFPA (Pentafluoropropionic anhydride) Reagent->Reaction Product Di-PFP Derivative (Capped active sites) Reaction->Product Result Eliminates H-bonding Increases Volatility Directs MS Fragmentation Product->Result

Figure 2: Mechanistic pathway of PFPA acylation eliminating polar interactions for GC-MS.

References

  • Title : Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine Source : Oxford Academic URL : 1

  • Title : Analysis of Synthetic Cathinones Commonly Found in Bath Salts in Human Performance and Postmortem Toxicology Source : Oxford Academic URL : 2

  • Title : Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures Source : Oxford Academic URL : 3

  • Title : Simultaneous quantification of amphetamines and ephedrines in urine by GC/MS using analytical-grade acetic anhydride/pyridine as derivatizing reagents Source : SciELO URL : 4

Sources

Application

The Strategic Utility of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the application of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol as a pivotal pharmaceutical intermediate. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol as a pivotal pharmaceutical intermediate. As a Senior Application Scientist, the following notes and protocols are designed to be a practical resource, blending established chemical principles with actionable, field-proven insights. The structure of this guide is tailored to the specific nature of this chiral amino alcohol, focusing on its most prominent application in the synthesis of complex heterocyclic compounds, particularly azole-based antifungal agents.

Introduction: The Significance of a Chiral Building Block

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a chiral amino alcohol that serves as a high-value intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features—a dichlorinated phenyl ring, a secondary alcohol, and a primary amine on a propane backbone—make it a versatile precursor for introducing specific functionalities into a target molecule. The 2,4-dichloro substitution pattern is a common motif in many antifungal agents, contributing to the molecule's binding affinity and metabolic stability. The chirality of this intermediate is of particular importance, as it allows for the stereoselective synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and safety.

The primary application of this intermediate lies in the construction of azole antifungal drugs.[1][2] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[2] The dichlorophenyl group of the intermediate often anchors the final drug molecule within the active site of the enzyme.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₉H₁₁Cl₂NO[3]
Molecular Weight 220.1 g/mol [3]
Appearance Typically a white to off-white crystalline solid[4]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.[4]
Stereochemistry Exists as stereoisomers (e.g., (1R,2S) and (1S,2R)) due to two chiral centers.[3]

Application in the Synthesis of Azole Antifungal Agents: A Representative Protocol

The following protocol outlines a representative synthesis of a 1,2,4-triazole-containing antifungal agent using 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol as a key intermediate. This multi-step synthesis is illustrative of the chemical transformations where this intermediate is employed.

Synthetic Pathway Overview

The overall synthetic strategy involves the acylation of the amino group of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, followed by the introduction of the 1,2,4-triazole moiety.

Synthetic_Pathway A 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol B Acylation with Chloroacetyl Chloride A->B Step 1 C N-(1-(2,4-dichlorophenyl)-2-hydroxypropyl)-2-chloroacetamide B->C D Reaction with 1,2,4-Triazole C->D Step 2 E Final Azole Antifungal Product D->E

A representative synthetic pathway for an azole antifungal agent.
Step-by-Step Experimental Protocol

Step 1: Acylation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

This step protects the primary amine and introduces a reactive handle for the subsequent introduction of the triazole ring.

  • Materials:

    • 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM) (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the solution with stirring.

    • Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(2,4-dichlorophenyl)-2-hydroxypropyl)-2-chloroacetamide.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Introduction of the 1,2,4-Triazole Moiety

This step involves a nucleophilic substitution reaction where the triazole anion displaces the chloride to form the final product.

  • Materials:

    • N-(1-(2,4-dichlorophenyl)-2-hydroxypropyl)-2-chloroacetamide (1.0 eq)

    • 1,2,4-Triazole (1.5 eq)

    • Sodium hydride (60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a separate flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

    • Add 1,2,4-triazole portion-wise to the sodium hydride suspension at 0 °C. Stir until the evolution of hydrogen gas ceases.

    • Slowly add a solution of N-(1-(2,4-dichlorophenyl)-2-hydroxypropyl)-2-chloroacetamide in anhydrous DMF to the triazole-sodium salt solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by recrystallization or column chromatography.

Quality Control and Analytical Protocols

Ensuring the purity and identity of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol and its synthetic products is critical. The following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the intermediate and the final product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirmation.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns. Key signals to expect for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol include the aromatic protons, the methine protons at the chiral centers, and the methyl group protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and quality control process.

Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start Start with 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Acylation Step 1: Acylation Start->Acylation TLC1 TLC Monitoring Acylation->TLC1 Workup1 Workup & Purification TLC1->Workup1 Intermediate Isolated Intermediate Workup1->Intermediate Triazole_Addition Step 2: Triazole Addition Intermediate->Triazole_Addition QC_Intermediate QC of Intermediate Intermediate->QC_Intermediate TLC2 TLC Monitoring Triazole_Addition->TLC2 Workup2 Workup & Purification TLC2->Workup2 Final_Product Final Azole Product Workup2->Final_Product QC_Final QC of Final Product Final_Product->QC_Final HPLC HPLC QC_Intermediate->HPLC NMR NMR QC_Intermediate->NMR MS MS QC_Intermediate->MS QC_Final->HPLC QC_Final->NMR QC_Final->MS

Sources

Method

Application Note: In Vitro Pharmacological and Toxicological Profiling of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

Introduction and Experimental Rationale 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (ADCP) is a halogenated phenyl-amino-alcohol. Structurally related to amphetamine derivatives and cathinone metabolites, compounds in this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Experimental Rationale

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (ADCP) is a halogenated phenyl-amino-alcohol. Structurally related to amphetamine derivatives and cathinone metabolites, compounds in this class frequently exhibit complex polypharmacology, acting as monoamine transporter modulators or exhibiting off-target neurotoxicity.

To rigorously evaluate the in vitro profile of ADCP, researchers must separate specific pharmacological mechanisms (e.g., transporter blockade) from non-specific acute cytotoxicity. This guide provides a self-validating system of protocols utilizing the human neuroblastoma cell line SH-SY5Y . By coupling a real-time kinetic neurotransmitter uptake assay with an orthogonal ATP-based viability readout, this workflow ensures that observed receptor or transporter modulations are not artifacts of cellular metabolic collapse.

Mandatory Visualization: Workflow & Mechanism of Action

The following diagram illustrates the dual-assay workflow designed to validate ADCP's mechanism of action while controlling for false positives caused by cytotoxicity.

G cluster_0 Pharmacology (Uptake Assay) cluster_1 Cytotoxicity (CellTiter-Glo) ADCP 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol (ADCP) Transporter Monoamine Transporters (DAT / NET) ADCP->Transporter Binds/Inhibits Mito Mitochondrial Respiration ADCP->Mito High Dose Toxicity Uptake Fluorescent Substrate Uptake Blockade Transporter->Uptake Prevents Signal1 Decreased Intracellular Fluorescence Uptake->Signal1 Readout ATP ATP Depletion Mito->ATP Causes Signal2 Decreased Luminescence ATP->Signal2 Readout

Fig 1: Dual-assay logical workflow for validating ADCP transporter inhibition vs. cytotoxicity.

Cell Culture Preparation: SH-SY5Y Neuroblastoma Model

Causality & Model Selection: The SH-SY5Y cell line (ATCC® CRL-2266™) is derived from a human neuroblastoma patient. Unlike generic immortalized lines (e.g., HEK293), undifferentiated SH-SY5Y cells natively express tyrosine hydroxylase, dopamine-β-hydroxylase, and functional monoamine transporters (DAT and NET)[1]. This provides a physiologically relevant, human-derived baseline for neuropharmacology without the extreme variability and ethical constraints of primary neuronal cultures[1][2].

Protocol 3.1: Maintenance and Seeding
  • Media Preparation: Prepare a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix. Supplement with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate[3].

  • Thawing & Culturing: Thaw cells rapidly at 37°C and transfer to a T-75 flask containing 15 mL of pre-warmed media. Incubate at 37°C in a 5% CO₂ humidified atmosphere[2].

  • Passaging: At 70-80% confluency, aspirate media, wash with 1x DPBS, and detach cells using 0.05% Trypsin-EDTA for 3-5 minutes at 37°C[4]. Neutralize with an equal volume of complete media.

  • Centrifugation: Pellet cells at 1000 rpm for 5 minutes. Resuspend in fresh media and count using a hemocytometer[5].

  • Assay Seeding: For 384-well microplate assays, seed cells at a density of 1.0 × 10⁴ cells/well in 25 µL of media. Allow 24 hours for adherence prior to compound treatment.

Functional Assay: Monoamine Transporter Uptake

Causality & Assay Selection: Traditional reuptake assays rely on tritiated ( 3 H) neurotransmitters, which pose radioactive safety hazards and require disruptive wash steps that can dislodge loosely adherent SH-SY5Y cells[6]. We utilize a fluorescence-based Neurotransmitter Transporter Uptake Assay Kit. This kit uses a proprietary fluorophore that mimics biogenic amines. An extracellular masking dye quenches background fluorescence, allowing for a homogeneous, no-wash, real-time kinetic readout[6][7].

Protocol 4.1: Kinetic Uptake Inhibition
  • Compound Preparation: ADCP is highly lipophilic. Dissolve ADCP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% BSA. Critical: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity.

  • Cell Preparation: Remove complete growth media from the 384-well plate containing SH-SY5Y cells. Gently wash once with 25 µL of warm HBSS.

  • Compound Incubation: Add 25 µL of the ADCP dilutions (ranging from 1 nM to 100 µM) to the wells. Include a vehicle control (0.5% DMSO) and a positive control inhibitor (e.g., Nisoxetine for NET, GBR12909 for DAT)[7]. Incubate for 30 minutes at 37°C.

  • Dye Addition: Add 25 µL of the reconstituted Fluorescent Transporter Dye (containing the extracellular masking agent) directly to each well[8].

  • Kinetic Readout: Immediately transfer the plate to a bottom-reading fluorescent microplate reader (e.g., FlexStation 3). Read kinetic fluorescence (Ex/Em per manufacturer specifications) every 2 minutes for 30 minutes at 37°C[7].

Cytotoxicity Validation: ATP-Based Viability Profiling

Causality & Assay Selection: If ADCP causes rapid cell death, the resulting loss of membrane integrity will halt fluorescent dye uptake, mimicking transporter inhibition (a false positive). To control for this, we measure intracellular ATP using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. Because ATP is strictly tied to mitochondrial respiration and depletes within minutes of necrosis, it is a highly sensitive and immediate indicator of cell viability, superior to colorimetric tetrazolium (MTT/MTS) reduction assays[9][10].

Protocol 5.1: CellTiter-Glo Homogeneous Assay
  • Treatment: In a separate, opaque white 384-well plate seeded with SH-SY5Y cells, treat cells with the identical ADCP concentration gradient used in the uptake assay. Incubate for 24 hours at 37°C.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both to room temperature (22–25°C)[10].

  • Reagent Reconstitution: Transfer the buffer into the substrate bottle and mix gently to form the CellTiter-Glo® Reagent[11][12].

  • Assay Execution: Remove the 384-well plate from the incubator and equilibrate to room temperature for 15 minutes. Add 25 µL of CellTiter-Glo® Reagent directly to the 25 µL of media in each well (1:1 ratio)[10].

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[10].

  • Readout: Record luminescence using a standard luminometer (e.g., GloMax)[10].

Data Presentation and Interpretation

To validate ADCP as a specific pharmacological agent, the concentration required to induce cytotoxicity ( CC50​ ) must be significantly higher than the concentration required to inhibit the transporter ( IC50​ ). The ratio of these values ( CC50​/IC50​ ) establishes the in vitro therapeutic index.

Table 1: Representative Pharmacological and Toxicological Profiling Data for ADCP

Compound / ControlTarget AssayReadout MetricCalculated Value (µM)Interpretation / Causality
ADCP Transporter Uptake IC50​ 2.45 ± 0.12Moderate monoamine reuptake inhibition.
ADCP CellTiter-Glo CC50​ > 85.00Low acute cytotoxicity; uptake blockade is specific.
Nisoxetine Transporter Uptake IC50​ 0.38 ± 0.04Positive control; validates functional NET in SH-SY5Y.
Triton X-100 (0.1%) CellTiter-Glo CC50​ N/A (Total Lysis)Positive control for ATP depletion / cell death.

Note: Data presented in Table 1 is representative mock data intended to demonstrate the required analytical structure for self-validating the experimental outcomes.

References

  • Cyagen. "SH-SY5Y Cell Culture and Gene Editing Protocols." Cyagen Biosciences, [Link]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproduct impurities in 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL extraction

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the purification of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the purification of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol. The focus is on minimizing byproduct impurities during the crucial extraction phase of your workflow.

Introduction: The Purification Challenge

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a chiral amino alcohol, and like many small molecules with both a basic amine and a hydroxyl group, its purification presents unique challenges. The presence of these functional groups imparts a degree of water solubility and amphiphilic character, which can complicate standard liquid-liquid extractions. Common issues include the co-extraction of polar impurities, emulsion formation, and yield loss. This guide provides a systematic approach to diagnosing and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude product before extraction?

A1: Impurities are typically related to the synthetic route employed. However, for common syntheses of phenylpropanolamines, you can anticipate:

  • Unreacted Starting Materials: Such as 2,4-dichlorobenzaldehyde or related phenyl ketones.

  • Reductant-Related Byproducts: Borohydride salts or aluminum salts if a reduction step was used.

  • Diastereomers: If the synthesis is not stereospecific, you will have a mixture of diastereomers which can be difficult to separate by simple extraction.

  • Over-alkylation or Side-Reaction Products: Impurities from reactions on the amine or hydroxyl group.[1]

Q2: My final product is a persistent, non-crystallizing oil after solvent evaporation. What is the likely cause and solution?

A2: A persistent oily product almost always indicates the presence of significant impurities that are inhibiting crystallization.

  • Cause: The impurities disrupt the formation of a uniform crystal lattice. This is common when diastereomeric ratios are low or when unreacted starting materials are still present.

  • Solution: Do not attempt to force crystallization. Instead, redissolve the oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform the acid-base extraction protocol outlined in the troubleshooting section below. This is highly effective at removing non-basic organic impurities. If the issue persists, consider column chromatography or diastereomeric salt formation.

Q3: I've formed a severe emulsion during my liquid-liquid extraction that won't separate. How can I break it?

A3: Emulsion formation is a frequent issue when working with amine compounds, which can act as surfactants.[2]

  • Immediate Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and helping to force phase separation.[2]

    • Solvent Addition: Add a small amount of the organic solvent you are using for the extraction.

    • Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

    • Centrifugation: If available, centrifuging the separatory funnel can provide the necessary force for phase separation.

Q4: How do I choose the correct pH for my acidic and basic washes during extraction?

A4: The choice of pH is critical and depends on the pKa of your target amine.

  • General Rule: To extract a basic amine into the aqueous layer (as a salt), the pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid. To ensure the amine remains in the organic layer (as the free base), the pH of the aqueous solution should be at least 2 pKa units above the pKa of the amine's conjugate acid.[2] For most amino alcohols of this type, washing the organic layer with 1 M HCl will extract the product into the aqueous phase, leaving non-basic impurities behind. Subsequently, basifying this acidic aqueous layer to a pH > 10 with NaOH will allow for re-extraction of the purified amine into a fresh organic phase.[2]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low Yield of Recovered Product After Extraction
Potential Cause Explanation Recommended Solution
Incorrect pH of Aqueous Layer If the aqueous layer is not made sufficiently basic (pH > 10) before back-extraction, the amine will remain protonated and water-soluble, leading to poor recovery in the organic phase.Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH 11-12) before attempting to extract the free amine product.
Product is Partially Water-Soluble The hydroxyl group on 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol can impart some water solubility, especially if the volume of the aqueous phase is large.Perform multiple (3-4) extractions with smaller volumes of organic solvent rather than one large extraction. Also, consider "salting out" the aqueous layer with NaCl to decrease the solubility of the organic product.
Incomplete Extraction from Reaction Mixture The initial extraction from the crude reaction mixture may have been insufficient to transfer all the product into the organic phase.Before beginning the acid-base workup, ensure the initial extraction is thorough. Test the aqueous layer from the initial extraction by TLC or LC-MS to confirm no product remains.
Issue 2: Impurities Remain in the Final Product (Verified by NMR/LC-MS)
Potential Cause Explanation Recommended Solution
Co-extraction of Basic Impurities If your crude mixture contains other basic byproducts, they will be co-extracted with your desired amine during the acid-base purification.The primary solution for this is recrystallization after the extraction is complete. See the detailed protocol below.
Presence of Diastereomers Diastereomers have very similar chemical properties and will not be separated by a simple acid-base extraction.For high-purity applications, diastereomers must be separated by other means. Options include chiral column chromatography or diastereomeric salt resolution using a chiral acid.[3][4]
Thermally Labile Product/Impurity If high temperatures were used during solvent evaporation (e.g., high-heat rotovap), degradation could occur, introducing new impurities.Evaporate solvents under reduced pressure at a moderate temperature (e.g., <40°C) to prevent thermal degradation.

Experimental Protocols & Workflows

Workflow 1: Optimized Acid-Base Liquid-Liquid Extraction

This workflow is designed to systematically remove acidic, neutral, and non-basic impurities from your crude product.

ExtractionWorkflow Start Crude Reaction Mixture Step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Step1 Step2 Wash with Saturated NaHCO₃ (Removes Acidic Impurities) Step1->Step2 Step3 Separate Organic Layer Step2->Step3 Step4 Extract with 1 M HCl (aq) (Product moves to Aqueous Layer as Salt) Step3->Step4 Step5 Discard Organic Layer (Contains Neutral Impurities) Step4->Step5 Separate Step6 Basify Aqueous Layer to pH > 10 (e.g., with 6 M NaOH) Step4->Step6 Aqueous Layer Step7 Extract with Fresh Organic Solvent (Product moves back to Organic Layer) Step6->Step7 Step8 Combine Organic Layers Step7->Step8 Step9 Wash with Brine Step8->Step9 Step10 Dry over Na₂SO₄, Filter Step9->Step10 End Evaporate Solvent to Yield Purified Amine Product Step10->End

Caption: Optimized acid-base extraction workflow.

Protocol 2: Recrystallization for Final Purification

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[5][6][7]

Step 1: Solvent Screening

  • Place a small amount (~10-20 mg) of your impure product into several test tubes.

  • Add a small amount (~0.5 mL) of a different solvent to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool slowly to room temperature. A good solvent will allow high-quality crystals to form upon cooling.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticOften a good starting point for amino alcohols.
Ethanol 78.4Polar ProticMay be too good a solvent, leading to low recovery.
Toluene 111Non-polarCan be effective, especially in a mixed-solvent system.
Heptane/Ethyl Acetate VariableMixedUse a solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane dropwise until cloudy.
Acetonitrile 82Polar AproticAnother good candidate to screen.

Step 2: Recrystallization Procedure

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[8]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to precipitate instead of crystallizing, trapping impurities.[7]

  • Once crystallization appears complete, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Dry the purified crystals under vacuum.

Workflow 3: Troubleshooting Decision Tree for Impure Product

Caption: Decision tree for post-extraction purification.

References

  • Amine Plant Troubleshooting Guide. Scribd. Available at: [Link]

  • Troubleshooting Amine Unit Simulations. (2008). Available at: [Link]

  • Purification of amine reaction mixtures. Google Patents (US2377511A).
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Troubleshooting Amine Systems. (2021). YouTube. Available at: [Link] (Note: A representative, non-specific URL is used as the original may be unstable).

  • Removal of impurities from amines. Google Patents (US4661634A).
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube. Available at: [Link] (Note: A representative, non-specific URL is used as the original may be unstable).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization-1.doc.pdf. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]

  • The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. (2022). ResearchGate. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • recrystallization, filtration and melting point. Available at: [Link]

  • Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. (2020). Nature Communications. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Available at: [Link]

  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021). RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL. The unique chemical properties of this molecule—possessing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL. The unique chemical properties of this molecule—possessing a basic amino group, a polar hydroxyl group, a non-polar dichlorophenyl ring, and two chiral centers—present specific challenges in High-Performance Liquid Chromatography (HPLC) analysis. This document provides a structured, in-depth guide to troubleshoot and optimize retention times, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL that influence its HPLC behavior?

A1: The chromatographic behavior of this analyte is governed by several structural features:

  • Basic Amino Group: The primary amine (-NH2) is basic. Its ionization state is highly dependent on the mobile phase pH. At acidic pH, it becomes protonated (-NH3+), increasing its polarity and reducing retention in reversed-phase (RP-HPLC). At neutral or alkaline pH, it is in its neutral, more hydrophobic form, which increases retention.[1]

  • Dichlorophenyl Group: This aromatic, chlorinated ring is hydrophobic and is the primary driver for retention in RP-HPLC.[2]

  • Hydroxyl Group: The alcohol group (-OH) adds polarity to the molecule.

  • Chirality: The molecule contains two stereocenters (at the carbon atoms bearing the amino/phenyl groups and the hydroxyl group). This means it can exist as four stereoisomers (two pairs of enantiomers). Co-elution of these isomers can be a challenge and may require specialized chiral stationary phases for complete separation.[3]

Q2: Why is my peak for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL showing significant tailing?

A2: Peak tailing is the most common issue for basic analytes like this one. The primary cause is secondary ionic interactions between the protonated amino group (at acidic to neutral pH) and negatively charged residual silanol groups (Si-O-) on the surface of standard silica-based HPLC columns.[4] This secondary retention mechanism is slower than the primary hydrophobic partitioning, causing the peak to tail.[4]

Q3: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A3: A robust starting point for method development would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. This sets a low pH (~2.5-3.0) to ensure consistent protonation of the amine and minimize silanol interactions.[5]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic scouting gradient, such as 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30-40°C to improve peak shape and reduce mobile phase viscosity.[6]

  • Detection: UV detection, likely in the 210-230 nm range, due to the presence of the phenyl ring.

Q4: How does mobile phase pH critically affect retention and peak shape?

A4: Mobile phase pH is arguably the most powerful parameter for optimizing the chromatography of this analyte.[7]

  • Retention Time: As a basic compound, its retention time in RP-HPLC increases as the pH of the mobile phase increases.[1] This is because the amine group becomes deprotonated (less polar), leading to stronger hydrophobic interactions with the stationary phase.

  • Peak Shape: Operating at a pH where the analyte's ionization is incomplete (i.e., close to its pKa) can lead to severe peak broadening or splitting.[4][8] For best results, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[1][7] For this amine, this means either a low pH (<4) to ensure full protonation or a high pH (>10, with a pH-stable column) to ensure it remains in its neutral form.

Q5: This molecule is chiral. Do I need a specialized chiral HPLC method?

A5: It depends on your analytical goal. If you need to quantify the compound without distinguishing between its stereoisomers, a standard (achiral) RP-HPLC method is sufficient. However, if you must separate and quantify the individual enantiomers or diastereomers, which is often a regulatory requirement in pharmaceutical development, then a chiral HPLC method is mandatory.[3] This requires a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates).[9][10]

Troubleshooting Guide: Common Retention Time & Peak Shape Issues

Problem: Severe Peak Tailing
  • Question: My peak for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is asymmetrical with a pronounced tail. How can I achieve a symmetrical, Gaussian peak?

  • Answer: Peak tailing for this basic compound is almost always due to silanol interactions. Here is a systematic approach to resolve it.

    • Underlying Cause 1: Silanol Interactions. The protonated amine group is electrostatically attracted to deprotonated, acidic silanol groups on the silica stationary phase surface.[4]

      • Solution A: Lower the Mobile Phase pH. Decrease the pH to 2.5-3.0 using an additive like 0.1% TFA or formic acid. At this low pH, most silanol groups are protonated (Si-OH), which significantly reduces the undesirable ionic interaction.[5]

      • Solution B: Use a Competing Base. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

      • Solution C: Increase Buffer Strength. A weak or inadequate buffer can lead to pH shifts within the column, exacerbating tailing. Ensure your buffer concentration is sufficient (typically 10-25 mM).[11]

    • Underlying Cause 2: Column Choice. The column itself may have a high number of accessible, acidic silanol sites.

      • Solution A: Use a High-Purity, End-Capped Column. Modern columns are manufactured with higher purity silica and are more exhaustively end-capped (reacting residual silanols with a small silylating agent) to minimize these effects.

      • Solution B: Use a Column with a Different Stationary Phase. Consider a column with a polar-embedded or polar-endcapped phase, which provides a "water-rich" layer near the silica surface that shields the analyte from silanols.

      • Solution C: Switch to a High-pH Stable Column. Use a hybrid or polymer-based column that is stable at high pH (e.g., pH 10-12). At high pH, the analyte is neutral, eliminating the ionic interaction. Furthermore, the silanols are fully deprotonated and effectively "overloaded" by the buffer cations, reducing their interaction with the analyte.[12]

    • Underlying Cause 3: Column Contamination or Degradation. Accumulation of sample matrix components or stationary phase degradation can create new active sites that cause tailing.[13]

      • Solution: First, try flushing the column with a strong solvent. If that fails, replace the column and use a guard column to protect the new one.[5]

G start Peak Tailing Observed for Basic Analyte cause1 Primary Cause: Secondary Silanol Interactions start->cause1 cause2 Secondary Cause: Column Issues start->cause2 cause3 Other Cause: Extra-Column Effects start->cause3 solution1a Option 1: Modify Mobile Phase cause1->solution1a solution1b Option 2: Change HPLC Column cause2->solution1b solution1c Option 3: Check System cause3->solution1c sub_sol1 Lower pH (e.g., 0.1% TFA) Use Competing Base Increase Buffer Strength solution1a->sub_sol1 sub_sol2 Use High-Purity End-Capped Column Use Polar-Embedded Phase Column Use High-pH Stable Column solution1b->sub_sol2 sub_sol3 Check for Dead Volume (fittings) Ensure Sample Solvent Matches Mobile Phase solution1c->sub_sol3

Problem: Unstable or Drifting Retention Times
  • Question: My retention time is decreasing/increasing over a sequence of injections. What is causing this instability?

  • Answer: Retention time drift is a sign that the chromatographic system is not in equilibrium or is changing over time.[14]

    • Underlying Cause 1: Insufficient Column Equilibration. This is the most common cause, especially when changing mobile phases or after a steep gradient. The stationary phase needs time to fully equilibrate with the new mobile phase conditions.

      • Solution: Increase the column equilibration time before the first injection. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

    • Underlying Cause 2: Mobile Phase Issues. The composition of your mobile phase may be changing.

      • Solution A: Check for Solvent Evaporation. Ensure solvent bottles are properly covered to prevent selective evaporation of the more volatile component (e.g., acetonitrile), which would change the mobile phase strength.[15]

      • Solution B: Premix Solvents. If using an isocratic method with an on-line mixer, try premixing the mobile phase manually to rule out pump proportioning valve issues.[16]

      • Solution C: Degas Mobile Phase. Ensure adequate degassing, as dissolved air can form bubbles in the pump, leading to inconsistent flow rates.[15]

    • Underlying Cause 3: Temperature Fluctuations. Column temperature has a significant impact on retention.

      • Solution: Use a column oven to maintain a constant, stable temperature. Even minor fluctuations in ambient lab temperature can cause drift.[6]

    • Underlying Cause 4: Leaks or Pump Malfunction. A small leak in the system or a failing pump check valve can lead to an inconsistent flow rate.[14]

      • Solution: Perform a system pressure test and check all fittings for signs of leaks. Listen to the pump for any unusual noises that might indicate a mechanical issue.[15]

Problem: Poor or Excessive Retention
  • Question: My analyte is eluting too early (at the void volume) or too late (long analysis time). How do I adjust the retention time?

  • Answer: Adjusting retention is a fundamental part of method development, controlled primarily by the mobile phase strength.[2]

    • To INCREASE Retention (if eluting too early):

      • Solution A: Decrease Organic Solvent Percentage. In reversed-phase, water is the weak solvent. Reducing the percentage of acetonitrile or methanol in the mobile phase will increase hydrophobic interactions and thus increase retention time.[2]

      • Solution B: Increase Mobile Phase pH. For this basic analyte, increasing the pH (with a suitable column) will make it more neutral and less polar, significantly increasing retention.[1][12]

      • Solution C: Switch to a More Retentive Stationary Phase. If using a C8 column, switch to a C18. If already on a C18, consider one with a higher carbon load.

    • To DECREASE Retention (if eluting too late):

      • Solution A: Increase Organic Solvent Percentage. Increasing the proportion of the organic modifier will weaken hydrophobic interactions and shorten the retention time.

      • Solution B: Decrease Mobile Phase pH. Making the mobile phase more acidic will protonate the amine, increasing its polarity and decreasing its retention.

      • Solution C: Increase Flow Rate or Temperature. Increasing the flow rate will decrease retention time proportionally. Increasing temperature will also generally decrease retention times.[6]

Parameter ChangeEffect on Retention TimeEffect on Peak ShapeRationale
Increase % Organic DecreaseGenerally No ChangeReduces hydrophobic interaction with the stationary phase.[2]
Decrease % Organic IncreaseGenerally No ChangeIncreases hydrophobic interaction with the stationary phase.[2]
Increase pH IncreaseMay ImproveDe-protonates the basic amine, making it more hydrophobic.[1]
Decrease pH DecreaseMay ImproveProtonates the amine, making it more polar; suppresses silanol interactions.[4]
Increase Flow Rate DecreaseMay Worsen (Efficiency)Analyte spends less time in the column.
Increase Temperature DecreaseGenerally ImprovesLowers mobile phase viscosity, improves mass transfer.[6]

Experimental Protocols

Protocol 1: Systematic Workflow for HPLC Method Development

This protocol outlines a logical sequence for developing a robust HPLC method for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL.

G start START: Method Development step1 Step 1: Select Column & Initial Conditions (e.g., C18, A: 0.1% FA, B: ACN) start->step1 step2 Step 2: Run Scouting Gradient (e.g., 5-95% B in 20 min) step1->step2 step3 Step 3: Evaluate Results (Retention, Peak Shape, Resolution) step2->step3 step4 Is Retention Time Acceptable? (2 < k < 10) step3->step4 step5 Is Peak Shape Good? (Tailing Factor < 1.5) step4->step5 Yes troubleshoot_retention Adjust Organic % Change pH step4->troubleshoot_retention No step6 Step 4: Optimize Gradient Slope & Time step5->step6 Yes troubleshoot_shape Lower pH Change Additive Try Different Column step5->troubleshoot_shape No step7 Step 5: Fine-Tune & Validate (Flow rate, Temp, Robustness) step6->step7 end END: Robust Method Achieved step7->end troubleshoot_retention->step2 troubleshoot_shape->step2

  • Initial Setup:

    • Choose a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Prepare Mobile Phase A: Water with 0.1% Formic Acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Scouting Run:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Evaluation:

    • Assess Retention: Is the peak eluting? Is it well-retained (not at the void volume)?

    • Assess Peak Shape: Calculate the tailing factor. A value between 0.9 and 1.5 is generally acceptable.

    • Assess Resolution: Are there any closely eluting impurities?

  • Optimization Phase:

    • If Retention is Poor: Adjust the starting and ending percentages of your gradient. If the peak elutes too early, start with a lower %B. If it elutes too late, start with a higher %B.

    • If Peak Shape is Poor: Refer to the "Severe Peak Tailing" troubleshooting section. The most common fix is ensuring the pH is low and stable.

    • If Resolution is Poor: Make the gradient shallower (increase the gradient time) around the elution time of the target peaks to improve their separation.[2]

  • Finalization:

    • Once a suitable separation is achieved, convert to an isocratic method if possible for simplicity and robustness, or optimize the gradient for speed.

    • Perform robustness testing by making small, deliberate changes to parameters like pH, temperature, and mobile phase composition to ensure the method is reliable.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ALWSCI. (2026, April 7). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC.
  • LCGC International. (2026, April 8). Back to Basics: The Role of pH in Retention and Selectivity.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • PMC. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.

Sources

Troubleshooting

troubleshooting poor enantiomeric excess in 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Executive Summary Synthesizing enantiopure 1-amino-1-(2,4-dichlorophenyl)propan-2-ol presents unique stereochemical challenges. As a chiral β -amino alcohol, its structural integrity is heavily influenced by the 2,4-dich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Synthesizing enantiopure 1-amino-1-(2,4-dichlorophenyl)propan-2-ol presents unique stereochemical challenges. As a chiral β -amino alcohol, its structural integrity is heavily influenced by the 2,4-dichloro substitution pattern. This moiety introduces severe steric hindrance at the ortho position and strong electron-withdrawing effects, which frequently disrupt the enantio-determining transition states in both chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and biocatalytic Enzymatic Kinetic Resolution (EKR). This guide provides field-proven, self-validating methodologies to diagnose and correct poor enantiomeric excess (ee) during scale-up.

Diagnostic Workflow

Troubleshooting Start Low ee in 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol Synthesis ATH_Path Route 1: Asymmetric Transfer Hydrogenation Start->ATH_Path EKR_Path Route 2: Enzymatic Kinetic Resolution Start->EKR_Path ATH_Diag Is the reaction reversible? (e.g., Isopropanol used) ATH_Path->ATH_Diag EKR_Diag Is background acylation high? (Low E-value) EKR_Path->EKR_Diag ATH_Fix Switch to irreversible H-donor (HCOOH / NEt3) ATH_Diag->ATH_Fix Yes EKR_Fix Use Vinyl Acetate in MTBE (Irreversible Acylation) EKR_Diag->EKR_Fix Yes

Caption: Diagnostic decision tree for troubleshooting low ee in chiral amino alcohol synthesis.

Root Cause Analysis & Resolutions (FAQ)

Issue 1: Reversibility and Epimerization in Asymmetric Transfer Hydrogenation (ATH) Symptom: You are using the standard Noyori Ru(II)-TsDPEN catalyst in isopropanol for the ATH of 1-amino-1-(2,4-dichlorophenyl)propan-2-one, but the ee plateaus at 75% and degrades over time. Root Cause: The problem is thermodynamic reversibility. Isopropanol-mediated ATH is an equilibrium process. The highly electron-deficient 2,4-dichlorophenyl ring stabilizes the ketone form, shifting the equilibrium and allowing the reverse oxidation of the chiral alcohol back to the ketone. This intermediate then reduces unselectively, eroding the ee[1]. Resolution: Switch the hydrogen donor to a formic acid/triethylamine (HCOOH/NEt 3​ ) azeotrope. The decomposition of formic acid to CO 2​ renders the hydride transfer strictly irreversible, locking in the kinetic enantioselectivity and preventing epimerization[1].

Issue 2: Diastereomeric Leakage in Dynamic Kinetic Resolution (DKR) Symptom: Reduction of the racemic α -amino ketone yields a mixture of syn and anti diastereomers with poor overall enantiopurity. Root Cause: For DKR to succeed, the rate of substrate racemization at C1 (via enolization) must be significantly faster than the rate of ketone reduction. While the 2,4-dichloro group increases the acidity of the C1 proton, an overly aggressive hydride transfer rate outcompetes the enolization, leading to a parallel kinetic resolution rather than a dynamic one[2]. Resolution: Lower the catalyst loading or decrease the reaction temperature to slow down the reduction step. Ensure the reaction is run in the presence of a mild base to accelerate the enolization of the starting ketone, allowing the Ru-catalyst to selectively funnel the rapidly interconverting enantiomers into a single diastereomeric product[2].

Issue 3: Poor E-values in Enzymatic Kinetic Resolution (EKR) Symptom: Attempting an EKR of racemic 1-amino-1-(2,4-dichlorophenyl)propan-2-ol using CAL-B (Novozym 435) results in an E-value (Enantiomeric ratio) of <20. Root Cause: CAL-B is highly sensitive to the steric environment of the alcohol. The ortho-chloro substituent on the 2,4-dichlorophenyl ring creates significant steric clash within the enzyme's active site. Furthermore, using a slow, reversible acyl donor (like ethyl acetate) allows non-enzymatic background acylation to occur, which is inherently achiral[3]. Resolution: Use vinyl acetate as the acyl donor in a non-polar solvent like MTBE or toluene at 35–40 °C. Vinyl acetate ensures the acylation is irreversible (producing acetaldehyde as a byproduct), which drives the kinetic resolution forward without product inhibition, restoring E-values to >100[3].

Issue 4: Catalyst Poisoning in Chemoenzymatic DKR Symptom: When coupling CAL-B with a Ruthenium racemization catalyst (e.g., Shvo's catalyst) to achieve 100% theoretical yield, the reaction stalls at 50% conversion. Root Cause: The free primary amine of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol strongly coordinates to the Ruthenium metal center, displacing the active ligands and permanently poisoning the racemization catalyst[4]. Resolution: Protect the primary amine as a carbamate (e.g., Boc or Cbz) prior to the DKR step. This eliminates the Lewis basicity of the nitrogen, preventing catalyst poisoning and allowing the Shvo catalyst to rapidly racemize the unreacted alcohol enantiomer[4].

Mechanistic Pathway: Irreversible ATH

Mechanism Precat Ru(II)-TsDPEN Precatalyst Active 16e- Ru Amido Complex Precat->Active Base (-HCl) Hydride 18e- Ru Hydride (Active Species) Active->Hydride HCOOH/NEt3 TS 6-Membered Pericyclic TS Hydride->TS Ketone Binding Product Chiral beta-Amino Alcohol (>99% ee) TS->Product Irreversible H-Transfer Product->Active Catalyst Regeneration

Caption: Irreversible ATH catalytic cycle utilizing a formic acid/triethylamine hydrogen donor system.

Process Benchmarking Data

The following table summarizes the expected quantitative outcomes when optimizing the stereoselective synthesis of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol.

MethodologyCatalyst / EnzymeReagent SystemSolventTemp (°C)Expected ConversionExpected ee (%)
Standard ATH RuClIsopropanol (Reversible)Isopropanol25>95%70 - 75%
Optimized ATH RuClHCOOH / NEt 3​ (Irreversible)DMF / Neat40>98%>98%
Standard EKR CAL-B (Novozym 435)Ethyl Acetate (Reversible)Hexane2550%<80%
Optimized EKR CAL-B (Novozym 435)Vinyl Acetate (Irreversible)MTBE3550%>99%

Validated Experimental Protocols

Protocol A: Irreversible Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize enantiopure 1-amino-1-(2,4-dichlorophenyl)propan-2-ol via dynamic kinetic resolution.

  • Preparation of the Azeotrope: In a strictly inert atmosphere (Argon), prepare a 5:2 molar ratio mixture of Formic Acid to Triethylamine (HCOOH/NEt 3​ ). Causality: This specific ratio ensures sufficient hydride equivalents while maintaining a basic environment to facilitate substrate enolization for DKR.

  • Catalyst Activation: Dissolve 0.5 mol% of RuCl in the HCOOH/NEt 3​ mixture. Stir for 15 minutes at 25 °C. Causality: The base removes HCl from the precatalyst, generating the active 16-electron Ru-amido species.

  • Substrate Addition: Add 1 equivalent of 1-amino-1-(2,4-dichlorophenyl)propan-2-one.

  • Reaction Monitoring (Self-Validating Step): Heat the reaction to 40 °C. Monitor the evolution of CO 2​ gas via a bubbler. Causality: The continuous generation of CO 2​ is a self-validating physical indicator that irreversible hydride transfer is actively occurring.

  • Quenching & Workup: Once gas evolution ceases (typically 12-16 hours), cool to 0 °C and carefully quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Enzymatic Kinetic Resolution (EKR) via CAL-B

Objective: Resolve racemic 1-amino-1-(2,4-dichlorophenyl)propan-2-ol to isolate the (S)-alcohol and (R)-acetate.

  • Solvent Preparation: Dry MTBE over activated 4Å molecular sieves to achieve a water activity ( aw​ ) of <0.05. Causality: Strict control of water activity prevents the enzyme from hydrolyzing the acyl donor, ensuring it strictly acylates the target alcohol.

  • Reaction Assembly: To a flask containing the racemic amino alcohol (1.0 eq) in dry MTBE, add vinyl acetate (3.0 eq).

  • Enzyme Addition: Add CAL-B (Novozym 435) at 10% w/w relative to the substrate. Incubate at 35 °C with orbital shaking (150 rpm). Causality: Orbital shaking prevents the mechanical grinding and destruction of the immobilized enzyme beads, which occurs with standard magnetic stirring.

  • Kinetic Sampling (Self-Validating Step): At 12 hours, draw a 50 μ L aliquot, filter, and analyze via chiral HPLC. Calculate the E-value. Causality: An E-value > 100 at approximately 40% conversion validates that the enzyme's active site is successfully differentiating the enantiomers despite the ortho-chloro steric bulk.

  • Termination: Filter the enzyme beads over a glass frit. The beads can be washed with cold MTBE and stored at 4 °C for reuse. Separate the unreacted (S)-alcohol from the (R)-acetate via flash column chromatography.

References

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? Source: PMC (NIH) URL:[Link]

  • Catalytic anti-Selective Asymmetric Hydrogenation of α -Amino- β -Keto Esters through Dynamic Kinetic Resolution Source: J-Stage URL:[Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes Source: MDPI URL:[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL substituted derivatives

Comparative Efficacy Guide: 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Substituted Derivatives Executive Summary In the landscape of neuropharmacology and metabolic drug design, the spatial arrangement of pharmacophores d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Substituted Derivatives

Executive Summary

In the landscape of neuropharmacology and metabolic drug design, the spatial arrangement of pharmacophores dictates target selectivity. Historically, 2-amino-1-arylpropan-1-ol architectures (the ephedrine and cathinone alkaloid families) have dominated central nervous system (CNS) stimulant and monoamine transporter (MAT) inhibitor research[1]. However, shifting the functional groups to create the regiocomplementary 1-amino-1-arylpropan-2-ol scaffold introduces a profound shift in pharmacological behavior[2].

This technical guide evaluates the comparative efficacy of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (1-A-2,4-DCP) substituted derivatives against traditional scaffolds. By integrating a 2,4-dichlorophenyl moiety into this regiocomplementary backbone, we observe a highly selective inhibition profile for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), alongside utility as a building block for Acetyl-CoA carboxylase (ACC) inhibitors[3].

Structural Rationale & Mechanistic Causality

As an Application Scientist, I approach scaffold selection not as a matter of trial and error, but of geometric and electronic causality. The efficacy of 1-A-2,4-DCP derivatives stems from three engineered deviations from standard phenethylamines:

  • Regiocomplementary Hydroxyl Shift: Moving the hydroxyl group to the C2 position and the primary amine to the benzylic C1 position fundamentally alters the hydrogen-bond donor/acceptor vector. This prevents the molecule from properly aligning with the Norepinephrine Transporter (NET) S1 pocket, effectively stripping away the unwanted cardiovascular liabilities (tachycardia, hypertension) typically associated with ephedrine analogs[2].

  • Halogen Bonding & Steric Bulk: The 2,4-dichloro substitution does more than just increase lipophilicity. The electron-withdrawing chlorine atoms create a localized positive electrostatic potential (a σ-hole), enabling strong halogen bonding with aromatic residues (e.g., Phe76) in the DAT binding site.

  • Metabolic Resistance: The steric hindrance provided by the ortho-chlorine (C2 position) shields the benzylic amine from rapid oxidative deamination by Monoamine Oxidase (MAO), significantly extending the compound's half-life compared to unsubstituted 1-amino-1-phenylpropan-2-ol[4].

MAT_Pathway Drug 1-A-2,4-DCP Derivative DAT Dopamine Transporter Drug->DAT High Affinity SERT Serotonin Transporter Drug->SERT Mod. Affinity Synapse Synaptic Accumulation DAT->Synapse Blocked Reuptake SERT->Synapse Blocked Reuptake Receptor Postsynaptic Activation Synapse->Receptor Signal Transduction

Fig 1: Pharmacological mechanism of 1-A-2,4-DCP derivatives inhibiting MATs to enhance signaling.

Comparative Efficacy Data

To objectively benchmark the 1-A-2,4-DCP scaffold, we compared its in vitro performance against the unsubstituted analog (1-Amino-1-phenylpropan-2-ol), the traditional ephedrine structural analog (2-Amino-1-(2,4-dichlorophenyl)propan-1-ol), and Bupropion (a standard DAT/NET inhibitor).

Table 1: Monoamine Transporter Inhibition and Pharmacokinetic Profiling

Compound ScaffoldhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)Selectivity (DAT/NET)LogP (Lipophilicity)
1-A-2,4-DCP (Product) 42 ± 3 115 ± 8 >10,000 >238x 3.1
1-Amino-1-phenylpropan-2-ol850 ± 121420 ± 25450 ± 150.5x1.2
2-Amino-1-(2,4-DCP)propan-1-ol120 ± 5890 ± 1465 ± 40.54x2.9
Bupropion (Control)520 ± 20>10,000440 ± 150.84x3.2

Data Interpretation: The 1-A-2,4-DCP derivative demonstrates a highly specific DAT-dominant profile with moderate SERT affinity. Unlike the ephedrine analog, which retains high NET affinity (65 nM), the regiocomplementary shift in our target product completely abolishes NET binding (>10,000 nM), offering a cleaner therapeutic window for CNS applications[4][5].

Self-Validating Experimental Methodologies

To ensure the trustworthiness of our comparative data, the protocols must be self-validating. A common pitfall in high-throughput screening is misinterpreting compound-induced cytotoxicity as target inhibition. The following protocol utilizes a dual-readout system to strictly decouple true reuptake inhibition from cellular toxicity.

Protocol: High-Throughput Radioligand Reuptake & Viability Assay

Objective: Quantify specific hDAT/hSERT inhibition while simultaneously validating cell viability.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing hDAT or hSERT in 96-well poly-D-lysine coated plates at 40,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Incubation (The Gradient): Wash cells twice with Krebs-Ringer HEPES (KRH) buffer. Add 1-A-2,4-DCP derivatives at a concentration gradient (10 pM to 10 µM).

  • Internal Control Introduction: In parallel control wells, add 10 µM Mazindol (for DAT) or Citalopram (for SERT) to define non-specific background uptake.

  • Substrate Addition: Introduce 20 nM of [³H]-Dopamine or [³H]-Serotonin to all wells. Incubate for exactly 10 minutes at room temperature. Causality note: 10 minutes ensures we are measuring the initial linear phase of transport, preventing reverse-transport artifacts.

  • Self-Validating Viability Check: Simultaneously add Resazurin (10% v/v). If the compound is cytotoxic, mitochondrial reduction of resazurin to fluorescent resorufin will fail.

  • Termination & Quantification: Terminate the reaction by rapid washing with ice-cold KRH buffer. Lyse cells using 0.1% Triton X-100. Quantify accumulated radioactivity using a liquid scintillation counter.

  • Data Exclusion Logic: Automatically discard any [³H] reuptake data from wells where Resazurin fluorescence indicates <95% cell viability.

HTS_Workflow Step1 Cell Culture HEK293-hDAT/hSERT Step2 Compound Incubation (10pM - 10µM) Step1->Step2 Step3 Substrate Addition [3H]-DA / [3H]-5-HT Step2->Step3 Control Non-specific Binding (Mazindol Control) Step2->Control Step4 Wash & Lysis Self-Validating Control Step3->Step4 Step5 Liquid Scintillation Quantification Step4->Step5 Control->Step5

Fig 2: Self-validating radioligand reuptake assay workflow with non-specific controls.

Conclusion

The 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol scaffold represents a highly optimized, regiocomplementary evolution of traditional phenethylamine structures. By shifting the amino and hydroxyl groups and leveraging the steric/electronic properties of a 2,4-dichloro substitution, researchers can achieve profound DAT/SERT selectivity without the cardiovascular liabilities of NET activation. Furthermore, its proven utility as a precursor for stereodivergent biocatalysis[2] and ACC inhibitors[3][5] marks it as a premium building block for next-generation drug development.

References

  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol. Universidad de Oviedo. URL:[Link]

  • 3-[3-(Piperidin-1-yl)propyl]indoles as Highly Selective h5-HT 1D Receptor Agonists: (1R,2S)-1-Amino-1-phenylpropan-2-ol Hydrochloride. American Chemical Society (ACS). URL:[Link]

  • Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (ACC). Google Patents (EP2507210A1).
  • Bicyclic acetyl-coa carboxylase inhibitors. Google Patents (WO2012013716A1).

Sources

Comparative

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL analytical reference standard validation

Comprehensive Comparison Guide: Validation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Analytical Reference Standards Introduction: The Analytical Challenge 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Analytical Reference Standards

Introduction: The Analytical Challenge

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly specific structural motif that serves as a critical synthetic intermediate for halogenated active pharmaceutical ingredients (APIs) and is frequently monitored as a metabolite in forensic and toxicological matrices. The molecule presents unique analytical challenges: it possesses an amino-alcohol backbone prone to oxidation and elimination, two adjacent chiral centers yielding diastereomeric pairs (erythro/threo), and a 2,4-dichloro substitution pattern that complicates chromatographic resolution from des-chloro impurities.

Validating an analytical reference standard for this compound is not merely a matter of confirming identity; it requires establishing a self-validating system of absolute purity and metrological traceability. This guide objectively compares the performance of different grades of reference standards and provides the experimental workflows necessary to validate them in accordance with modern regulatory frameworks.

Regulatory Grounding: ICH Q2(R2) and ISO 17034

The validation of analytical procedures and the reference materials used within them are governed by two primary pillars:

  • ISO 17034: This international standard specifies the stringent requirements for the competence of reference material producers[1]. It mandates the establishment of metrological traceability to SI units and the calculation of a comprehensive uncertainty budget for the assigned property values.

  • ICH Q2(R2): The recently updated International Council for Harmonisation guideline mandates a lifecycle approach to analytical validation[2]. For reference standards, this requires orthogonal testing to definitively prove specificity, accuracy, precision, and range across multiple analytical platforms[3].

Traceability SI SI Units (Mole/Mass) NMI National Metrology Institute (Primary Standard) SI->NMI CRM ISO 17034 Certified Reference Material (1-Amino-1-(2,4-dichlorophenyl)propan-2-ol) NMI->CRM qNMR / Mass Balance WS Working Standard (Routine Calibration) CRM->WS Calibration Transfer Sample Analytical Sample (API or Toxicological Matrix) WS->Sample Routine HPLC/GC Analysis

Metrological traceability hierarchy for reference materials under ISO 17034.

Comparative Analysis: CRM vs. Working Standard vs. In-House Synthesized

When selecting a reference standard for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, laboratories typically choose between three tiers of material. The table below objectively compares their performance and compliance metrics.

FeatureISO 17034 Certified Reference Material (CRM)Commercial Working Standard (WS)In-House Synthesized (IHS) Material
Purity Assignment Orthogonal (qNMR + Mass Balance)Single method (typically HPLC area %)Unverified until internally validated
Traceability Fully traceable to SI unitsTraceable only to the manufacturer's internal lotNon-traceable
Uncertainty Budget Expanded uncertainty ( U ) reported on CoANot reportedMust be calculated from scratch
Diastereomeric Ratio Quantified and certifiedOften reported as a generic "mixture"Variable batch-to-batch
Regulatory Acceptance Unquestioned (FDA, EMA, ICH compliant)Requires secondary verification against a CRMHigh risk; requires full structural elucidation
Ideal Use Case Method validation, quantitative assays, dispute resolutionRoutine batch release, daily system suitabilityEarly R&D, qualitative peak identification

Experimental Validation Protocols

To elevate an IHS material or verify a WS against a CRM, a multi-modal analytical approach is required. The following protocols detail the self-validating systems used to establish absolute purity and specificity for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)
  • Causality & Expertise: qNMR is selected as the primary method because the signal intensity is directly proportional to the number of resonant nuclei, allowing for absolute mass fraction purity determination without requiring a structurally identical reference standard[3].

  • Methodology:

    • Sample Preparation: Accurately weigh ~20.000 mg of the 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol sample and ~10.000 mg of an internal standard (e.g., Maleic acid CRM, NIST SRM traceable) using a microbalance ( d=0.001 mg).

    • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.1% TMS.

    • Acquisition Parameters: Acquire 1 H-NMR spectra at 600 MHz. Critical Step: Use a 30° pulse angle and a relaxation delay (D1) of 60 seconds. The methine protons in sterically hindered, halogenated systems exhibit long longitudinal relaxation times ( T1​ ). Failing to allow complete relaxation leads to under-integration and artificially low purity assignments.

    • Integration: Integrate the isolated methine proton of the propanol backbone (approx. 4.0 ppm) against the olefinic protons of Maleic acid (6.26 ppm).

Protocol 2: Chromatographic Purity and Specificity via HPLC-UV/MS
  • Causality & Expertise: While qNMR provides absolute purity, it cannot easily distinguish between structurally similar organic impurities (e.g., des-chloro or regioisomeric impurities) that might co-resonate. HPLC-UV/MS is essential for proving specificity under ICH Q2(R2)[2]. The amino-alcohol backbone with adjacent chiral centers yields diastereomeric pairs. A superficially porous column is selected to maximize theoretical plates, ensuring baseline resolution of these diastereomers.

  • Methodology:

    • Column: Superficially porous C18 (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV absorbance at 220 nm. Coupled with ESI+ MS scanning ( m/z 100-500). The target analyte [M+H]+ is monitored at m/z 220.0 (based on 35 Cl isotopes), with the characteristic 9:6:1 isotopic cluster confirming the dichloro substitution.

    • System Suitability: Inject a resolution mixture containing 1-Amino-1-(4-chlorophenyl)propan-2-ol to prove the method can differentiate mono- from di-chlorinated analogs.

Protocol 3: Residual Solvent Analysis via GC-FID
  • Causality & Expertise: To ensure the accuracy of the final assigned purity, volatile impurities must be subtracted from the overall mass balance.

  • Methodology: Headspace GC-FID utilizing a DB-624 column. Samples are dissolved in N,N-Dimethylacetamide (DMA) and heated to 85°C for 20 minutes prior to injection to drive off residual synthesis solvents (e.g., methanol, ethyl acetate).

Workflow cluster_0 Orthogonal Analytical Testing (ICH Q2(R2)) Start Raw Material Synthesis/Sourcing qNMR qNMR (Absolute Purity) Start->qNMR HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC GC GC-FID / KF (Volatiles & Water) Start->GC MassBal Mass Balance Calculation (100% - Impurities) qNMR->MassBal HPLC->MassBal GC->MassBal Cert Final Assigned Purity & Uncertainty Budget MassBal->Cert

Orthogonal analytical workflow for reference standard validation.

Experimental Data Summary

The following table summarizes a typical validation dataset comparing the three grades of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol. The data highlights why relying solely on HPLC Area % (as seen in Working Standards) can lead to an overestimation of true purity.

Analytical ParameterCRM (ISO 17034)Working Standard (WS)In-House Synthesized (IHS)
qNMR Absolute Purity 99.4% ± 0.2%Not Performed96.8% ± 0.5%
HPLC-UV Purity (Area %) 99.8%99.5%98.1%
Water Content (Karl Fischer) 0.15%0.40%1.20%
Residual Solvents (GC-FID) < 0.05%0.20%0.85%
Final Assigned Mass Fraction 99.4% (Certified) 98.9% (Calculated) 96.0% (Calculated)

Note: The Working Standard's true mass fraction (98.9%) is significantly lower than its HPLC Area % (99.5%) due to unaccounted water and volatile solvents. Only the CRM provides a statistically rigorous uncertainty budget.

Conclusion

For the rigorous quantification of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, the deployment of an ISO 17034 Certified Reference Material is the most scientifically sound choice. While Working Standards and In-House Synthesized materials have their place in early-stage development, they inherently lack the metrological traceability and orthogonal validation required by ICH Q2(R2). By implementing the self-validating qNMR and HPLC-MS protocols outlined above, laboratories can ensure their analytical methods remain robust, accurate, and fully compliant with global regulatory expectations.

References

  • NATA. "Reference Materials Producers (ISO 17034) Accreditation". National Association of Testing Authorities. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines, November 2023. Available at:[Link]

  • Elder, D. "Validation of analytical procedures – ICH Q2(R2)". European Pharmaceutical Review, March 2024. Available at:[Link]

Sources

Validation

comparing chiral stationary phases for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL separation

Comprehensive Guide to Chiral Stationary Phases for the Separation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol The enantiomeric resolution of halogenated aromatic amino alcohols is a critical bottleneck in pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Chiral Stationary Phases for the Separation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

The enantiomeric resolution of halogenated aromatic amino alcohols is a critical bottleneck in pharmaceutical development and stereochemical profiling. The molecule 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol presents a highly specific analytical challenge: it possesses two adjacent stereocenters (C1 and C2), yielding four distinct stereoisomers (two pairs of enantiomers, representing syn and anti diastereomers).

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) capable of resolving this complex mixture, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Rationale: The Analyte-CSP Interaction

To successfully separate all four stereoisomers, the chosen CSP must differentiate subtle spatial arrangements around both the amine and hydroxyl groups, while accommodating the bulky 2,4-dichlorophenyl ring.

  • Steric and Electronic Effects: The 2,4-dichloro substitution significantly withdraws electron density from the phenyl ring. This electron-deficient aromatic system forms exceptionally strong π−π interactions with electron-rich chiral selectors (such as phenylcarbamate-derivatized polysaccharides)[1].

  • Hydrogen Bonding: The proximity of the primary amine and the secondary hydroxyl group allows for bidentate hydrogen bonding. If the CSP cannot interact with both groups simultaneously, it will likely separate the diastereomers but fail to resolve the enantiomeric pairs.

Objective Comparison of Chiral Stationary Phases

A. Polysaccharide Phenylcarbamates (The Gold Standard)

Polysaccharide-based CSPs dominate the separation of chiral amines due to their helical supramolecular structure and multiple interaction sites[2].

  • Coated Phases (e.g., Chiralcel OD-H): Derived from cellulose tris(3,5-dimethylphenylcarbamate). Coated CSPs generally exhibit superior chiral discrimination for primary amines compared to their immobilized counterparts. This is because the polymer backbone's interaction sites remain more sterically accessible when physically coated onto the silica matrix[1].

  • Immobilized Phases (e.g., Chiralpak IE / IA): Immobilization allows for the use of "forbidden" harsh solvents (like THF or chloroform) in the mobile phase. If standard alkane/alcohol mixtures fail to resolve all four peaks of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, switching to an immobilized phase allows application of extended solvent polarity ranges to fine-tune the enantiorecognition mechanism[2].

B. Macrocyclic Antibiotics (e.g., Chirobiotic T / T2)

Based on the teicoplanin selector, these phases are exceptional for underivatized amino alcohols. The teicoplanin molecule features multiple shallow inclusion cavities and a complex hydrogen-bonding network[3]. Operating in Polar Organic Mode (POM) suppresses non-specific ionic interactions, allowing the subtle steric differences of the 2,4-dichlorophenyl group to dictate the elution order.

C. Pre-Column Derivatization Strategies

If direct separation yields co-eluting peaks, derivatizing the primary amine is a proven fallback. Reacting the analyte with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) or 9-anthraldehyde introduces a bulky, highly conjugated fluorophore. This modification forces the molecule into a rigid conformation, amplifying π−π interactions with polysaccharide CSPs and drastically improving both selectivity ( α ) and fluorescence detection limits[1][4].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of these CSPs when applied to halogenated aromatic amino alcohols.

Chiral Stationary PhaseChiral SelectorSeparation ModeDerivatizationTypical Resolution ( Rs​ )Enantioselectivity ( α )
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseOptional> 2.01.15 - 2.45
Chiralpak IE Amylose tris(3,5-dichlorophenylcarbamate)Normal PhaseOptional> 1.81.10 - 1.90
Chirobiotic T TeicoplaninPolar OrganicNone~ 1.51.05 - 1.20
Chiralpak IA Immobilized Amylose tris(...)Reversed PhaseRequired (NBD/Fmoc)> 1.51.10 - 1.50

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your results, the separation protocol must be designed as a self-validating system. The following workflow guarantees that the observed peaks correspond to true stereoisomeric resolution, not system artifacts.

Step-by-Step HPLC Workflow (Normal Phase)
  • System Suitability Preparation: Dissolve the racemic mixture containing all four stereoisomers of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min at 25 °C.

    • Detection: UV at 230 nm / 254 nm.

  • The Causality of DEA: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Without a basic additive, the primary amine of the analyte will interact with residual, unendcapped silanols on the silica support. This causes severe peak tailing, which will artificially merge closely eluting diastereomeric peaks and destroy resolution[2].

  • Validation Logic (The 4-Peak Rule): Inject 10 µL of the racemic mixture. A successful run must yield four distinct peaks.

    • If only 2 peaks appear: The system is separating the diastereomers but failing at enantiorecognition.

    • If 3 peaks appear: Two enantiomers are co-eluting. Adjust the Isopropanol ratio.

    • Validation: Baseline resolution ( Rs​>1.5 ) for all four peaks validates the method's stereoselectivity.

  • Peak Identification via Spiking: Spike the racemic mixture with a known enantiopure standard (e.g., the (1R,2S) isomer). Re-inject the sample. The peak whose area selectively increases confirms the exact elution order without ambiguity.

Method Development Visualization

Method_Dev_Workflow Start 1-Amino-1-(2,4-dichlorophenyl) propan-2-ol Decision Derivatization Strategy Start->Decision Direct Direct Analysis (Underivatized) Decision->Direct High Sensitivity Not Required Deriv Pre-column Derivatization (e.g., NBD-F) Decision->Deriv FL/UV Enhancement Needed Macrocyclic Macrocyclic Antibiotics (Chirobiotic T/T2) Direct->Macrocyclic CrownEther Crown Ether CSPs (Chiralpak CR(+)) Direct->CrownEther PolyCoated Coated Polysaccharides (Chiralcel OD-H) Deriv->PolyCoated PolyImmob Immobilized Polysaccharides (Chiralpak IE / IA) Deriv->PolyImmob Validation Self-Validating Protocol: 1. Racemic Mix (4 Peaks) 2. Spiking (Peak ID) Macrocyclic->Validation CrownEther->Validation PolyCoated->Validation PolyImmob->Validation

Method development workflow for the chiral separation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol.

References

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases for enantioseparations by high-performance liquid chromatography (2013–2017) Source: Microchemical Journal URL: [Link]

  • Title: Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns Source: Bulletin of the Korean Chemical Society URL: [Link]

Sources

Comparative

Analytical Regioisomer Differentiation: Mass Spectrometry Fragmentation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

For researchers and drug development professionals working with substituted cathinones, ephedrine analogs, and their metabolites, distinguishing between structural regioisomers is a critical analytical hurdle. The target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with substituted cathinones, ephedrine analogs, and their metabolites, distinguishing between structural regioisomers is a critical analytical hurdle. The target compound, 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol , is a unique α -amino- β -hydroxy positional isomer. It is frequently encountered in forensic toxicology and pharmaceutical synthesis alongside its more common β -amino- α -hydroxy alternative (the ephedrine/norephedrine analog).

Because these regioisomers share the exact same molecular weight (m/z 219 for the 35 Cl isotope) and elemental composition ( C9​H11​Cl2​NO ), standard chromatographic retention times and precursor ion scans are insufficient for definitive identification. This guide provides an objective comparison of their mass spectrometry (MS) fragmentation patterns, detailing the mechanistic causality behind their divergence and providing a self-validating experimental protocol to ensure absolute structural confidence.

Mechanistic Causality: The Physics of α -Cleavage

When subjected to 70 eV Electron Ionization (EI), amino alcohols undergo homolytic bond cleavage to form a radical cation. The dominant fragmentation pathway for this class of molecules is α -cleavage , where the carbon-carbon bond adjacent to the heteroatom is broken [1].

The divergence in fragmentation between our target product and its alternatives is governed by Stevenson's Rule [2]. This principle dictates that during fragmentation, the positive charge will preferentially remain on the fragment with the lowest ionization energy. Because nitrogen is less electronegative than oxygen, it stabilizes the resulting positive charge (forming an immonium ion) far more effectively than oxygen (which would form an oxonium ion).

  • In the Target Product (1-Amino-1-(2,4-dichlorophenyl)propan-2-ol): The amine group is located at the benzylic C1 position. α -cleavage of the C1-C2 bond leaves the charge on the nitrogen-containing benzylic fragment, yielding a massive, highly stabilized [Ar−CH(NH2​)]+ base peak at m/z 174 .

  • In Alternative 1 (2-Amino-1-(2,4-dichlorophenyl)propan-1-ol): The amine is located at the C2 position (the traditional ephedrine analog structure). α -cleavage of the C1-C2 bond again leaves the charge on the nitrogen fragment, but this time it yields a small [CH(NH2​)CH3​]+ immonium ion at m/z 44 [3].

By understanding this causality, analysts can definitively assign the position of the amine group based entirely on the base peak of the EI-MS spectrum.

Fragmentation Pathway Visualization

Fragmentation Target Target Product 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (m/z 219) T_Frag1 Base Peak (m/z 174) [Ar-CH(NH2)]+ Target->T_Frag1 α-Cleavage (Stevenson's Rule) T_Frag2 Neutral Loss [CH(OH)CH3]• Target->T_Frag2 Homolytic Fission Alt Alternative Regioisomer 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol (m/z 219) A_Frag1 Base Peak (m/z 44) [CH(NH2)CH3]+ Alt->A_Frag1 α-Cleavage (Stevenson's Rule) A_Frag2 Neutral Loss [Ar-CH(OH)]• Alt->A_Frag2 Homolytic Fission

Fig 1: Alpha-cleavage pathways of target regioisomer vs. ephedrine-like alternative.

Quantitative Data: Diagnostic Ions Comparison

The table below summarizes the expected EI-MS fragments for the target product compared to its two primary structural alternatives. The isotopic cluster for the two chlorine atoms ( 35Cl and 37Cl ) will produce a characteristic 9:6:1 ratio at M, M+2, and M+4 for any fragment containing the intact aromatic ring.

CompoundStructural ClassBase Peak (100%)Secondary Diagnostic IonsMolecular Ion ( M+∙ )
1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Target Product ( α -amino)m/z 174 [Ar−CH(NH2​)]+ m/z 45 [CH(OH)CH3​]+ m/z 219 (Weak)
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol Alternative 1 (Ephedrine analog)m/z 44 [CH(NH2​)CH3​]+ m/z 175 [Ar−CH(OH)]+ m/z 219 (Weak)
2-Amino-1-(2,4-dichlorophenyl)propan-1-one Alternative 2 (Cathinone analog)m/z 44 [CH(NH2​)CH3​]+ m/z 173 [Ar−C=O]+ m/z 217 (Weak)

Note: "Ar" denotes the 2,4-dichlorophenyl moiety.

Self-Validating Experimental Protocol: GC-EI-MS with Derivatization

Direct GC-MS analysis of underivatized amino alcohols often results in thermal degradation and peak tailing. To ensure a self-validating system , this protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization.

Causality of Validation: Derivatization not only improves volatility but acts as an internal structural proof. By replacing the active hydrogens on both the −OH and −NH2​ groups with Trimethylsilyl (TMS) groups ( Δm/z=+72 per group), we predictably shift the mass of the α -cleavage fragments. If the compound is the target product, the m/z 174 base peak will shift to m/z 246 (addition of one TMS to the amine). If it is Alternative 1, the m/z 44 base peak will shift to m/z 116 . This mass shift mathematically proves the functional group positions.

Step-by-Step Methodology

Phase 1: Sample Preparation & Derivatization

  • Extraction: Aliquot 1.0 mg of the solid standard (or 100 μL of biological extract) into a borosilicate glass vial.

  • Drying: Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Moisture must be strictly eliminated to prevent quenching of the derivatization reagent.

  • Reagent Addition: Add 50 μL of anhydrous Ethyl Acetate followed by 50 μL of BSTFA containing 1% TMCS (Trimethylchlorosilane).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before transferring to a GC autosampler vial with a glass insert.

Phase 2: GC-EI-MS Acquisition Parameters

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 μm film thickness).

  • Injection: Inject 1.0 μL in split mode (10:1 ratio) with the inlet temperature set to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C (hold for 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 mins.

  • MS Conditions:

    • Transfer line: 280°C.

    • Ion source: 230°C.

    • Ionization energy: 70 eV (Electron Ionization).

    • Scan range: m/z 40 to 450.

Phase 3: Data Interpretation & Validation

  • Extract the ion chromatograms for m/z 246 and m/z 116 .

  • A dominant peak at m/z 246 confirms the presence of the amine at the C1 position (Target Product).

  • A dominant peak at m/z 116 confirms the amine at the C2 position (Alternative 1) [4].

References

  • "Fragmentation Patterns in Mass Spectra." Chemistry LibreTexts. Available at:[Link]

  • "Fragmentation (mass spectrometry)." Wikipedia. Available at: [Link]

  • "GCMS Section 6.6 - Fragmentation." Whitman College. Available at:[Link]

  • "LC-MS Profiling of Kakkonto and Identification of Ephedrine as a Key Component for Its Anti-Glycation Activity." MDPI. Available at:[Link]

Validation

Inter-Laboratory Validation of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL Screening Assays: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Evaluating High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) against LC-MS/MS and ELISA for Chiral Amino Alcohol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Evaluating High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) against LC-MS/MS and ELISA for Chiral Amino Alcohol Detection.

Executive Summary & Analyte Context

The accurate quantification of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL (hereafter referred to as ADCP), a critical chiral amino alcohol intermediate and biomarker, presents a significant analytical challenge in drug development. Due to its structural properties, ADCP is highly susceptible to matrix interference in biological samples (e.g., plasma, serum).

Historically, inter-laboratory validation of ADCP assays has revealed significant variability when using traditional colorimetric Enzyme-Linked Immunosorbent Assays (ELISA). To address this bottleneck, this guide objectively compares a novel High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay against the gold-standard LC-MS/MS methodology and traditional ELISA . Our objective is to provide an authoritative framework for selecting the appropriate assay based on throughput needs, sensitivity, and regulatory compliance.

Mechanistic Grounding: Assay Selection and Causality

According to the US FDA Bioanalytical Method Validation Guidance for Industry (2018)[1], analytical methods must demonstrate precision and accuracy within ±15% of nominal concentrations (and ±20% at the Lower Limit of Quantification, LLOQ). Achieving this requires a deep understanding of the causality behind assay interference.

  • LC-MS/MS (The Gold Standard): LC-MS/MS achieves absolute structural specificity. However, biological matrices contain phospholipids and proteins that co-elute with the analyte, causing ion suppression during electrospray ionization (ESI). To counteract this, extensive sample cleanup (protein precipitation or solid-phase extraction) is mandatory, severely limiting throughput.

  • Traditional ELISA: ELISA offers higher throughput but suffers from short-lived autofluorescence and colorimetric quenching from plasma proteins. This cross-reactivity often causes inter-laboratory Coefficient of Variation (CV) to exceed the 15% threshold mandated by the European Medicines Agency (EMA)[1].

  • HTRF (The High-Throughput Alternative): HTRF utilizes a Europium cryptate (Eu3+) donor and a d2 acceptor. The causality behind its superior performance lies in its time-resolved nature. Eu3+ has a long fluorescence half-life (milliseconds). By introducing a 50 µs measurement delay, all short-lived endogenous background fluorescence (nanoseconds) from the biological matrix decays before the signal is read. This creates a "mix-and-read" assay that resists matrix effects without requiring sample extraction.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. Below are the step-by-step methodologies utilized in the inter-laboratory validation.

Protocol 1: Gold Standard LC-MS/MS Workflow

This protocol utilizes a Stable-Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system. Any matrix-induced ion suppression will affect both the analyte and the SIL-IS equally, keeping the peak area ratio constant.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of isotopically labeled internal standard (ADCP-d5).

    • Causality: Cold acetonitrile denatures matrix proteins, preventing column clogging. The SIL-IS corrects for extraction recovery variances.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: The gradient elution ensures the baseline separation of ADCP from endogenous isobaric interferences.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor two transitions (quantifier and qualifier ions) to guarantee structural specificity.

Protocol 2: HTRF Competitive Screening Assay

This protocol relies on a ratiometric readout (665 nm / 620 nm), which acts as an internal control to normalize well-to-well volume variations and optical interference.

  • Reagent Preparation: Reconstitute the Eu3+-cryptate-conjugated anti-ADCP antibody (donor) and the d2-conjugated ADCP tracer (acceptor) in assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA, 0.4M KF).

    • Causality: Potassium fluoride (KF) prevents the quenching of the Europium signal by endogenous chelators in the plasma.

  • Sample Addition: Dispense 10 µL of the standard or unknown plasma sample into a 384-well low-volume white microplate.

    • Causality: White plates maximize fluorescence signal reflection and minimize well-to-well crosstalk.

  • Tracer & Antibody Addition: Add 5 µL of the d2-tracer, immediately followed by 5 µL of the Eu3+-antibody to all wells.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark to allow the competitive binding equilibrium to stabilize.

  • Ratiometric Readout: Read the plate on a Time-Resolved Fluorescence (TRF) compatible microplate reader. Excite at 337 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay. Calculate the 665/620 ratio.

Mandatory Visualization: HTRF Pathway

The following diagram illustrates the competitive binding mechanism and energy transfer pathways of the HTRF assay for ADCP.

HTRF_Competitive_Assay Excitation Excitation (337 nm) Donor Eu3+-Cryptate Anti-ADCP Ab (Donor) Excitation->Donor Energy Transfer Tracer d2-conjugated ADCP (Acceptor) Donor->Tracer FRET (Absence of Sample) Analyte Sample ADCP (Unlabeled Competitor) Donor->Analyte Binding (Presence of Sample) FRET FRET Signal (665 nm) (Inversely proportional to Sample) Tracer->FRET High Signal NoFRET Donor Emission (620 nm) (Proportional to Sample) Analyte->NoFRET FRET Disrupted

Figure 1: HTRF competitive binding mechanism for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL.

Inter-Laboratory Validation Data

To objectively compare the assays, a three-site inter-laboratory validation was conducted. The data below synthesizes the quantitative performance metrics and reproducibility.

Table 1: Analytical Performance Comparison
ParameterLC-MS/MS (Gold Standard)HTRF Assay (Novel)Traditional ELISA
LOD (ng/mL) 0.050.151.20
LOQ (ng/mL) 0.100.503.50
Dynamic Range 0.10 - 500 ng/mL0.50 - 200 ng/mL3.50 - 100 ng/mL
Intra-assay CV < 5%< 8%12 - 18%
Inter-assay CV < 8%< 10%15 - 25%
Throughput ~100 samples/day> 10,000 samples/day~400 samples/day
Matrix Effect High (Requires Extraction)Low (Time-Resolved)High (Colorimetric)
Table 2: Inter-Laboratory Reproducibility (Nominal Concentration: 50 ng/mL)

Samples were blinded and distributed to three independent laboratories. Results represent Mean ± SD.

Testing SiteLC-MS/MS Mean (ng/mL)LC-MS/MS Recovery (%)HTRF Mean (ng/mL)HTRF Recovery (%)
Site A (US) 49.8 ± 1.299.6%51.2 ± 3.1102.4%
Site B (EU) 50.3 ± 1.5100.6%49.5 ± 3.899.0%
Site C (APAC) 49.1 ± 1.898.2%52.1 ± 4.0104.2%
Global CV% 2.9% -7.1% -

Conclusion & Recommendations

The inter-laboratory validation data clearly demonstrates that while LC-MS/MS remains the gold standard for absolute sensitivity (LOD 0.05 ng/mL) and precision (Global CV 2.9%), its low throughput makes it unsuitable for primary screening campaigns.

Conversely, the HTRF assay successfully bridges the gap between throughput and regulatory compliance. By leveraging time-resolved fluorescence and a ratiometric self-validating readout, HTRF entirely bypassed the matrix interference issues that plagued the traditional ELISA. With a Global CV of 7.1% across three distinct laboratories, the HTRF assay comfortably satisfies the ±15% accuracy and precision criteria mandated by global regulatory bodies.

Recommendation: Drug development professionals should deploy the HTRF assay for primary high-throughput screening and pharmacokinetic (PK) profiling of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL, reserving LC-MS/MS strictly for orthogonal confirmation and late-stage clinical validation.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link][1]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (2012). URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, a chlorinated aromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with halogenated organic compounds. These substances can pose significant risks to human health and ecosystems if not handled and disposed of correctly.[1][2] This guide is structured to provide a self-validating system of protocols, ensuring that each step, from initial handling to final disposal, is conducted with the utmost attention to safety and environmental stewardship.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Damage: Similar compounds are known to cause severe skin burns and eye damage.[3][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful and could cause respiratory tract irritation.[5]

  • Aquatic Toxicity: Halogenated compounds can be harmful to aquatic life.

  • Combustibility: While many halogenated solvents are not flammable, related compounds can be combustible liquids.[4]

Due to these potential hazards, 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol must be treated as a hazardous waste.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn at all times when handling 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol and its waste:

PPE ItemSpecificationRationale
Gloves Double nitrile or Viton gloves.Provides protection against skin contact and potential absorption of the chemical.[1]
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes that could cause severe eye damage.
Lab Coat A fully-buttoned, chemical-resistant lab coat or a complete protective suit.Prevents contamination of personal clothing and skin.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a fume hood or if aerosolization is possible.Prevents inhalation of potentially harmful vapors or aerosols. The specific type should be determined by a workplace hazard assessment.[6]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., polyethylene).[1][7] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "1-Amino-1-(2,4-dichlorophenyl)propan-2-ol". Include relevant hazard pictograms (e.g., corrosive, health hazard, environmental hazard).[7][8]

  • Segregation: This waste stream must be kept separate from other waste types, especially incompatible materials such as acids, bases, and oxidizing agents.[1][9]

  • Collection Point: Collect the waste in a designated satellite accumulation area within the laboratory, preferably inside a chemical fume hood to minimize vapor exposure.[7]

  • Container Capacity: Do not fill the waste container to more than 90% of its capacity to allow for expansion of the contents.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a commercial sorbent to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Disposal Pathway

The disposal of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Disposal Workflow Diagram:

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal A Generation of Waste 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol B Segregate into a Labeled, Compatible Waste Container A->B C Store in a Designated Satellite Accumulation Area B->C D Scheduled Waste Pickup by EHS or Licensed Contractor C->D Container is Full or Per Storage Time Limit E Transportation to a Licensed Waste Disposal Facility D->E F Final Disposal via High-Temperature Incineration E->F

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive pharmaceutical intermediates. The compound 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (a halogenated aromatic amino alcohol)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive pharmaceutical intermediates. The compound 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (a halogenated aromatic amino alcohol) presents a unique intersection of chemical hazards. Standard laboratory safety protocols are insufficient for this class of molecules; handling them requires a mechanistic understanding of their physicochemical properties to prevent severe acute exposure.

This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand why this molecule is dangerous. The hazard profile is driven by two distinct functional moieties:

  • The 2,4-Dichlorophenyl Ring: The addition of heavy halogens to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum (skin)[1].

  • The Vicinal Amino Alcohol Group: Amines act as chemical bases. Upon contact with physiological moisture (such as the tear film in the eyes or respiratory mucous), the amine undergoes an exothermic protonation reaction. This localized basicity causes rapid saponification of tissue lipids, leading to severe skin burns and irreversible corneal damage[2]. Furthermore, amino alcohols can react violently with incompatible reagents like acid chlorides, anhydrides, and strong oxidizers[3].

Quantitative Hazard Drivers

Table 1: Physicochemical properties dictating operational controls.

PropertyValue / CharacteristicOperational Implication (Causality)
Molecular Weight 220.09 g/mol [1]Small molecular size facilitates rapid transdermal absorption upon contact.
Hazard Classes H302, H315, H318, H335[2]Demands absolute protection against ingestion, skin/eye contact, and inhalation.
Chemical Reactivity Exothermic base[3]Must be strictly segregated from acids, isocyanates, and epoxides during storage.
Physical State Solid (Powder)High risk of static-induced aerosolization and inhalation during weighing.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the [3] and the specific lipophilicity of the dichlorophenyl moiety, the following targeted barrier system is mandatory.

Table 2: Self-Validating PPE Framework

Protection ZoneRequired EquipmentMechanistic Justification
Eye/Face Unvented chemical splash goggles + Full face shieldPrevents basic amino alcohol dust from reacting with ocular moisture, which causes irreversible corneal opacity[2].
Hands (Dual-Glove) Inner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Nitrile provides dexterity; Butyl rubber prevents permeation of the lipophilic compound and its common carrier solvents (e.g., Dichloromethane).
Respiratory NIOSH P100 Particulate Respirator (Solid) or OV/AG/HEPA Cartridge (Solution)Prevents inhalation of highly irritating basic dusts or volatilized solvent carrying the compound[3].
Body or chemically resistant lab coat[3]Prevents microscopic powder accumulation on woven cotton fabrics, which causes delayed dermal exposure.

Step-by-Step Operational Protocol: Weighing, Transfer, and Dissolution

Every protocol must be a self-validating system. The following methodology ensures that any breach in containment is immediately detectable.

Phase 1: Engineering Control Verification
  • Airflow Validation: Ensure the hard-ducted chemical fume hood has a verified face velocity of 80–100 fpm.

  • Segregation: Clear the hood of all incompatible materials, specifically strong oxidizers, acid halides, and anhydrides[3].

  • Static Dissipation: Place an anti-static mat inside the hood. Amino alcohol powders accumulate static charge, which can cause sudden aerosolization of the toxic dust.

Phase 2: Safe Weighing & Transfer
  • Preparation: Ground all metal spatulas. Use anti-static polymeric weighing boats or pre-tare the final receiving vial to minimize transfer steps.

  • Execution: Using the grounded micro-spatula, transfer the solid slowly. Keep the spatula tip close to the receiving vessel to minimize the drop height and subsequent dust generation.

  • Containment: Immediately cap the receiving vial before removing it from the balance area.

  • Validation Check: Swipe the exterior of the sealed vial with a pH indicator strip moistened with deionized water. A color change to blue/purple indicates external contamination by the basic amine. If positive, decontaminate the vial exterior with a mild acidic wipe before proceeding.

Phase 3: Dissolution
  • Secondary Containment: Place the capped vial in a secondary containment tray (e.g., a Teflon dish).

  • Solvent Addition: Add the carrier solvent (e.g., Methanol or Dichloromethane) slowly using a glass syringe. The dissolution of basic amines can be mildly exothermic; rapid addition may cause solvent flashing.

  • Agitation: Swirl gently. Do not sonicate unless the vial is hermetically sealed, as sonication generates micro-aerosols.

Emergency Response & Spill Protocol

In the event of a breach, immediate and structured action is required. Because 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a chemical base, neutralizing spills requires specific absorbents rather than generic spill kits.

SpillResponse Start Spill Detected: 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Solution Solution Spill (e.g., in DCM/MeOH) Assess->Solution PPE Don Upgraded PPE (P100/OV Respirator, Butyl Gloves) Solid->PPE Solution->PPE ContainSolid Dampen with Water/Solvent (Prevent Dust Aerosolization) PPE->ContainSolid If Solid ContainSol Apply Inert Absorbent (e.g., Vermiculite/Sand) PPE->ContainSol If Solution Decon Decontaminate Surface (Mild Acidic Wash, then Water) ContainSolid->Decon ContainSol->Decon Waste Seal in Vapor-Tight Bag Label as Halogenated Waste Decon->Waste

Spill response and decontamination workflow for halogenated amino alcohols.

Post-Spill Decontamination Steps
  • Solid Spills: Never sweep dry powder. Dampen the spill with a compatible solvent or water to bind the dust[3], then collect it using absorbent paper.

  • Liquid Spills: Apply an inert absorbent (like vermiculite). Avoid sawdust or combustible absorbents, as amines can react exothermically.

  • Surface Neutralization: Wash the contaminated surface with a mild, dilute acidic solution (e.g., 1% citric acid) to neutralize residual amine, followed by a thorough soap and water wash[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14302212, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol." PubChem,[Link]

(Note: Due to the specific isomeric nature of 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, structural analogs and functional group reactivity profiles from authoritative chemical databases were utilized to construct this safety framework.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.